For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Heptanoate (B1214049) Introduction Allyl heptanoate, also known as prop-2-enyl heptanoate, is an organic compound classified as a fatty acid e...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Heptanoate (B1214049)
Introduction
Allyl heptanoate, also known as prop-2-enyl heptanoate, is an organic compound classified as a fatty acid ester.[1][2] It is a colorless to pale yellow liquid recognized for its strong, sweet, fruity aroma, often likened to pineapple and banana with waxy, tropical nuances.[3][4] This compound is utilized extensively as a flavoring agent in the food industry and as a fragrance ingredient in perfumery and cosmetics.[5] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Structure
Allyl heptanoate is the ester formed from the condensation of heptanoic acid and allyl alcohol. Its structure consists of a seven-carbon heptanoate chain attached to a three-carbon allyl group via an ester linkage.
Allyl heptanoate exhibits a range of physical and chemical properties that are critical to its application and handling. These properties are summarized in the table below.
Property
Value
Reference(s)
Molecular Weight
170.25 g/mol
Appearance
Clear, colorless to pale yellow liquid
Odor
Fruity, pineapple-like, with banana and waxy notes
Melting Point
-66 °C
Boiling Point
210-212 °C at 760 mmHg
Density
0.880 - 0.885 g/mL at 25 °C
Refractive Index
1.426 - 1.430 at 20 °C
Vapor Pressure
0.16 mmHg at 25 °C
Flash Point
180 °F (82.2 °C)
Solubility
Insoluble in water; soluble in methanol
logP (Octanol/Water)
3.2 (Predicted)
Experimental Protocols
Synthesis via Fischer Esterification
A prevalent method for synthesizing allyl heptanoate is through the direct Fischer esterification of allyl alcohol with heptanoic acid. This acid-catalyzed reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side.
Reactants: Heptanoic acid and allyl alcohol.
Catalyst: A strong acid, such as concentrated sulfuric acid, is commonly used.
Procedure:
Heptanoic acid and a slight excess of allyl alcohol are combined in a round-bottom flask.
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
The reaction mixture is heated under reflux. A Dean-Stark apparatus can be employed to remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester.
The reaction is monitored for completion, typically by techniques like gas chromatography (GC).
Upon completion, the mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
The final product is purified by distillation under reduced pressure.
A patented process also describes a method where an alkylcarboxylic allyl ester is added at the start of the reaction between an alkylcarboxylic acid and allyl alcohol in the presence of a catalyst acid, which can improve the sensory properties of the final product.
Caption: General workflow for the synthesis of Allyl Heptanoate.
Biological Information and Metabolism
Allyl heptanoate is classified as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use as a flavoring agent.
In biological systems, it is anticipated that allyl heptanoate is metabolized through hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. This process yields allyl alcohol and heptanoic acid. Heptanoic acid, an odd-chain fatty acid, can be further metabolized through β-oxidation. Allyl alcohol can be oxidized by alcohol dehydrogenase to acrolein, a reactive and cytotoxic aldehyde.
Due to the formation of allyl alcohol and subsequently acrolein, the toxicology of allyl esters is a subject of consideration. However, when used as a flavoring agent at current intake levels, it is not considered a safety concern.
Spectroscopic Data
The structural characterization of allyl heptanoate is supported by various spectroscopic techniques.
Technique
Key Features
Reference(s)
¹H NMR
Spectral data is available for proton nuclear magnetic resonance.
GC-MS
The mass spectrum typically shows characteristic fragmentation patterns for the ester.
IR Spectroscopy
The infrared spectrum exhibits a strong absorption band corresponding to the C=O stretch of the ester group.
Physical properties of allyl heptanoate (boiling point, density)
An In-Depth Technical Guide on the Physical Properties of Allyl Heptanoate (B1214049) for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core phy...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide on the Physical Properties of Allyl Heptanoate (B1214049) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of allyl heptanoate, specifically its boiling point and density. It is intended for an audience of researchers, scientists, and professionals in drug development who require precise data and methodologies for the application and synthesis of this compound.
Physical Properties of Allyl Heptanoate
Allyl heptanoate, also known as 2-propenyl heptanoate, is an ester characterized by its fruity, pineapple-like aroma. A clear understanding of its physical constants is crucial for its application in various scientific and industrial fields.
Data Summary
The quantitative physical properties of allyl heptanoate are summarized below. These values are consistently reported across various chemical data sources.
Physical Property
Value
Measurement Conditions
Boiling Point
210-212 °C
At standard atmospheric pressure (760.00 mm Hg)[1][2][3][4]
The determination of the physical properties of a chemical compound requires precise experimental procedures to ensure accuracy and reproducibility. The following sections detail the standard methodologies for measuring the boiling point and density of allyl heptanoate.
Boiling Point Determination
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Methodology: Distillation
Apparatus: A standard distillation apparatus is assembled, including a round-bottom flask, a heating source (heating mantle), a distillation head, a condenser, a thermometer, and a collection flask.
Procedure:
A sample of allyl heptanoate is placed into the round-bottom flask with boiling chips to ensure smooth boiling.
The sample is gently heated.
The temperature is monitored as the vapor rises and surrounds the thermometer bulb.
The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, and condensate is actively forming on the thermometer.
Pressure Correction: For high accuracy, the recorded boiling point should be corrected to standard pressure (760 mmHg) if the experimental pressure deviates.
Density Determination
Density is the mass of a substance per unit volume and is a key indicator of purity.
Methodology: Pycnometry
Apparatus: A pycnometer, a glass flask with a precise and known volume, is used. An analytical balance is required for accurate mass measurements.
Procedure:
The pycnometer is cleaned, dried, and its empty mass is accurately weighed.
The pycnometer is filled with allyl heptanoate, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known, constant temperature (e.g., 25 °C) in a water bath.
The filled pycnometer is weighed.
The mass of the allyl heptanoate is determined by subtracting the empty mass from the filled mass.
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Synthesis of Allyl Heptanoate: A Workflow
Allyl heptanoate is commonly synthesized through the Fischer esterification of allyl alcohol with heptanoic acid in the presence of an acid catalyst. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
Caption: A logical workflow for the synthesis of allyl heptanoate.
Example Synthesis Protocol
An illustrative experimental protocol for the synthesis of allyl heptanoate is as follows:
Reactor Setup: A reactor equipped with a heating mantle, stirrer, thermometer, and a Dean-Stark apparatus for water removal is charged with heptanoic acid and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.
Reaction: The mixture is heated to 130-140 °C. Allyl alcohol is then added dropwise over a period of several hours.
Water Removal: The water produced during the esterification is continuously removed as an azeotrope with the reactants, which is collected in the Dean-Stark trap.
Monitoring: The reaction progress is monitored by measuring the amount of water collected.
Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.
Purification: The crude allyl heptanoate is then purified by fractional distillation under reduced pressure to yield the final product.
Allyl Heptanoate: A Technical Guide for Researchers
Allyl Heptanoate (B1214049): A Comprehensive Technical Overview for Scientific and Drug Development Applications This technical guide provides an in-depth analysis of allyl heptanoate, a key ester with applications in va...
Author: BenchChem Technical Support Team. Date: December 2025
Allyl Heptanoate (B1214049): A Comprehensive Technical Overview for Scientific and Drug Development Applications
This technical guide provides an in-depth analysis of allyl heptanoate, a key ester with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and metabolic pathways, offering valuable information for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
Allyl heptanoate is an organic compound classified as an ester of heptanoic acid and allyl alcohol.[1]
Allyl heptanoate is a colorless to pale yellow liquid recognized for its strong, sweet, fruity aroma reminiscent of pineapple and banana. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Allyl Heptanoate
Property
Value
Reference(s)
Molecular Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
Density
0.885 g/mL at 25 °C
Boiling Point
210-212 °C at 760 mmHg
Melting Point
-66 °C
Flash Point
180 °F (82.2 °C)
Refractive Index
1.426-1.430 at 20 °C
Water Solubility
63 mg/L at 20 °C (Insoluble)
LogP
3.97
Synthesis of Allyl Heptanoate
The primary method for synthesizing allyl heptanoate is through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (heptanoic acid) with an alcohol (allyl alcohol).
Experimental Protocol: Fischer Esterification
This protocol describes a general laboratory procedure for the synthesis of allyl heptanoate. Researchers should adapt this procedure based on laboratory conditions and safety protocols.
Materials:
Heptanoic acid
Allyl alcohol (in excess)
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Round-bottom flask
Reflux condenser
Heating mantle
Separatory funnel
Distillation apparatus
Procedure:
Reaction Setup: In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol. The excess alcohol serves as both a reactant and a solvent, driving the equilibrium towards the product.
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
Washing:
Wash the organic layer with water to remove the excess allyl alcohol and sulfuric acid.
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
Wash with brine to remove any remaining water-soluble impurities.
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
Purification: Filter to remove the drying agent. The crude allyl heptanoate can be purified by distillation under reduced pressure. The pure product is collected at its boiling point of 210-212 °C.
Visualization of Key Pathways
Synthesis Workflow
The synthesis of allyl heptanoate via Fischer esterification can be visualized as a straightforward workflow, from reactants to the final purified product.
Synthesis Workflow of Allyl Heptanoate
Metabolic Pathway
From a toxicological and drug development perspective, understanding the metabolic fate of allyl heptanoate is crucial. In biological systems, it undergoes hydrolysis, followed by the metabolism of its constituent parts.
Metabolic Pathway of Allyl Heptanoate
Applications in Research and Development
Allyl heptanoate serves as a valuable building block in organic synthesis. Its applications extend to the development of polymers and agrochemicals. For professionals in drug development, understanding the metabolism and potential toxicity of ester-containing compounds is critical, and allyl heptanoate can serve as a model compound for such studies. The hydrolysis of the ester bond and the subsequent metabolism of allyl alcohol to reactive intermediates like acrolein are of particular toxicological interest.
Safety and Handling
Allyl heptanoate is considered moderately toxic by ingestion and skin contact and is a human skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Analysis of Allyl Heptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data for allyl heptanoate (B1214049), a key fragrance and flavor compound. The follo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for allyl heptanoate (B1214049), a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for allyl heptanoate.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Allyl Heptanoate
Protons
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-2'
5.98 - 5.88
m
H-3' (trans)
5.30
dq
J = 17.2, 1.5
H-3' (cis)
5.21
dq
J = 10.4, 1.3
H-1'
4.57
dt
J = 5.7, 1.4
H-2
2.31
t
J = 7.5
H-3
1.68 - 1.58
m
H-4, H-5, H-6
1.35 - 1.25
m
H-7
0.89
t
J = 6.8
Note: The chemical shifts are referenced to a standard solvent signal. Multiplicity is abbreviated as m (multiplet), dq (doublet of quartets), dt (doublet of triplets), and t (triplet).
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Allyl Heptanoate
Carbon Atom
Chemical Shift (ppm)
C-1 (C=O)
173.4
C-2'
132.3
C-3'
118.1
C-1'
65.0
C-2
34.4
C-4
31.5
C-3
28.9
C-5
24.9
C-6
22.5
C-7
14.0
Note: The chemical shifts are referenced to a standard solvent signal.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of allyl heptanoate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
Table 3: Key IR Absorption Bands for Allyl Heptanoate
Wavenumber (cm⁻¹)
Intensity
Assignment
3080
Medium
=C-H stretch (alkene)
2957, 2931, 2859
Strong
C-H stretch (alkane)
1742
Strong
C=O stretch (ester)
1647
Medium
C=C stretch (alkene)
1171
Strong
C-O stretch (ester)
988, 925
Strong
=C-H bend (alkene)
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like allyl heptanoate, the spectrum is typically recorded using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
Table 4: Major Fragments in the Mass Spectrum of Allyl Heptanoate
m/z
Relative Intensity (%)
Proposed Fragment
41
100
[C₃H₅]⁺ (Allyl cation)
43
85
[C₃H₇]⁺
55
50
[C₄H₇]⁺
71
30
[C₅H₁₁]⁺
85
20
[C₆H₁₃]⁺
113
15
[CH₃(CH₂)₅CO]⁺ (Heptanoyl cation)
129
5
[M - C₃H₅]⁺
170
<5
[M]⁺ (Molecular ion)
Experimental Protocol for Mass Spectrometry
Sample Introduction: Allyl heptanoate is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. The GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column.
Ionization: Electron Ionization (EI) is a common method used for this type of analysis. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Foundational
An In-depth Technical Guide on the Natural Occurrence of Allyl Heptanoate in Fruits and Fungi
For Researchers, Scientists, and Drug Development Professionals Introduction Allyl heptanoate (B1214049) (also known as allyl enanthate) is an organic ester with the molecular formula C₁₀H₁₈O₂. It is characterized by a s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl heptanoate (B1214049) (also known as allyl enanthate) is an organic ester with the molecular formula C₁₀H₁₈O₂. It is characterized by a strong, fruity aroma, often described as reminiscent of pineapple and banana with creamy, cognac-like notes[1][2]. This volatile organic compound is utilized as a flavor and fragrance ingredient in the food and cosmetic industries[3]. While widely synthesized for commercial use, there is evidence of its natural occurrence in the plant and fungal kingdoms. This technical guide provides a comprehensive overview of the natural sources of allyl heptanoate, methodologies for its detection and analysis, and a discussion of its potential biosynthetic pathways.
Natural Occurrence of Allyl Heptanoate
Allyl heptanoate has been identified as a natural volatile component in specific fruits and fungi. However, there are some conflicting reports in the literature regarding its natural presence, with some sources stating it has not been found to occur naturally[3]. Despite this, reputable databases and assessments have cited its presence in the following natural sources.
Occurrence in Fruits
Allyl heptanoate has been reported to be present in the karanda fruit (Carissa carandas)[3]. This fruit, native to the Indian subcontinent, is known for its rich phytochemical profile, including various organic acids, flavonoids, and phenolics. The volatile esters within the fruit contribute to its characteristic aroma and flavor.
Occurrence in Fungi
The presence of allyl heptanoate has also been documented in mushrooms. The "Volatile Compounds in Food" (VCF) database includes mushrooms as a natural source of this ester. Fungi are known to produce a wide array of volatile organic compounds that play roles in communication, defense, and as metabolic byproducts.
Quantitative Data
A thorough review of the scientific literature did not yield specific quantitative data for the concentration of allyl heptanoate in either Carissa carandas or mushroom species. While the presence of the compound is noted, its concentration levels in these natural matrices have not been published. For context, a related compound, allyl hexanoate, has been quantified in pineapple-based beverages and yogurts, with concentrations ranging from <0.01 to 16.71 mg/L in beverages and 0.02 to 89.41 mg/kg in yogurts. However, it is crucial to note that these values are for a different ester and in different food products.
Table 1: Quantitative Data on Allyl Heptanoate in Natural Sources
Natural Source
Species
Part
Concentration
Reference
Fruit
Carissa carandas
Fruit
Data Not Available
Fungus
Mushroom
Fruiting Body
Data Not Available
Experimental Protocols for Analysis
The identification and quantification of volatile compounds like allyl heptanoate from complex natural matrices typically involve extraction and chromatographic techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.
General Protocol: HS-SPME-GC-MS Analysis
This protocol outlines a general procedure for the analysis of volatile esters from fruit or fungal samples.
Sample Preparation :
Homogenize a known quantity (e.g., 3-5 g) of the fresh sample (fruit pulp or mushroom tissue).
Place the homogenate into a sealed headspace vial (e.g., 20-40 mL).
To enhance the release of volatiles, an aqueous salt solution (e.g., 5-30% NaCl) can be added to the vial to increase the ionic strength of the matrix.
Headspace Solid-Phase Microextraction (HS-SPME) :
Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.
Equilibration : The vial is typically heated (e.g., 40-60 °C) and agitated for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
Extraction : The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
Desorption : The SPME fiber is immediately inserted into the heated injector port of the GC (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed onto the analytical column.
Separation : A capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), is used for chromatographic separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) to elute the compounds based on their boiling points and polarity.
Detection : The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). Data is acquired in full scan mode (e.g., m/z 30-550) for compound identification. Identification is confirmed by comparing the mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).
HS-SPME-GC-MS workflow for volatile compound analysis.
Biosynthesis of Allyl Heptanoate
The biosynthesis of esters in plants and fungi is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are responsible for the final step in the formation of many volatile esters that contribute to the aroma of fruits.
The proposed biosynthetic pathway for allyl heptanoate involves the condensation of two precursors: allyl alcohol and heptanoyl-CoA .
Heptanoyl-CoA Formation : Heptanoyl-CoA is an intermediate in the fatty acid synthesis or degradation pathways. It is a seven-carbon acyl-CoA molecule.
Allyl Alcohol Formation : The origin of allyl alcohol in plants is less clearly defined but may arise from the metabolism of allyl-containing compounds or other metabolic pathways.
Esterification : An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the heptanoyl group from heptanoyl-CoA to allyl alcohol, forming allyl heptanoate and releasing coenzyme A (CoA).
While the general mechanism is understood, the specific AATs that exhibit high specificity for both allyl alcohol and heptanoyl-CoA in the relevant fruit and fungal species have not yet been characterized.
Proposed enzymatic synthesis of allyl heptanoate.
Conclusion and Future Directions
Allyl heptanoate is a commercially significant aroma compound that has been identified as a natural constituent of karanda fruit and various mushrooms. While its presence is documented, a notable gap exists in the scientific literature concerning its quantitative levels in these natural sources. The analytical methodologies for its detection are well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthesis is likely mediated by alcohol acyltransferases, following the general pathway for ester formation in biological systems.
For researchers and professionals in drug development and natural product chemistry, future work should focus on:
Quantification : Performing quantitative studies to determine the concentration of allyl heptanoate in different varieties of Carissa carandas and mushroom species at various stages of maturity.
Enzyme Characterization : Identifying and characterizing the specific alcohol acyltransferase(s) responsible for allyl heptanoate biosynthesis in these organisms. This could open avenues for biotechnological production of this valuable flavor compound.
Bioactivity Screening : Investigating the potential biological activities of allyl heptanoate, beyond its organoleptic properties, which may be relevant for pharmaceutical or nutraceutical applications.
An In-depth Technical Guide to Allyl Heptanoate: Synonyms, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Allyl heptanoate (B1214049) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1] This co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl heptanoate (B1214049) is a volatile ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.[1] This colorless to pale yellow liquid is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumery.[2][3] In the pharmaceutical industry, it can be used as an excipient to impart a more palatable taste or scent to formulations.[2] This technical guide provides a comprehensive overview of allyl heptanoate, including its various synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic fate.
Synonyms and Alternative Chemical Names
Allyl heptanoate is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.
A summary of the key physical and chemical properties of allyl heptanoate is presented in the table below for easy reference and comparison.
Property
Value
Molecular Weight
170.25 g/mol
Appearance
Colorless to pale yellow liquid
Odor
Fruity, pineapple-like
Melting Point
-66 °C
Boiling Point
210 °C
Density
0.885 g/mL at 25 °C
Refractive Index
n20/D 1.428
Solubility
Soluble in Methanol
Experimental Protocols
Synthesis of Allyl Heptanoate via Fischer Esterification
The most common method for synthesizing allyl heptanoate is the Fischer esterification of heptanoic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.
Materials:
Heptanoic acid
Allyl alcohol
Concentrated sulfuric acid (H₂SO₄)
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (brine)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask, add heptanoic acid (1.0 mol), allyl alcohol (1.2 mol, as the limiting reagent), and a suitable solvent such as toluene (100 mL).
While stirring, slowly add concentrated sulfuric acid (0.05 mol) as the catalyst.
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby driving the equilibrium towards the formation of the ester.
Continue the reflux until the theoretical amount of water (1.0 mol) has been collected, or until no more water is observed to be forming. This typically takes several hours.
Allow the reaction mixture to cool to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with:
100 mL of water to remove the excess allyl alcohol.
100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid (Caution: CO₂ evolution).
100 mL of brine to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
The crude allyl heptanoate can be further purified by vacuum distillation to obtain a high-purity product.
Analysis of Allyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like allyl heptanoate in complex mixtures such as fragrance oils or food extracts.
Instrumentation and Materials:
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes
Ramp: 5 °C/min to 240 °C
Final hold: 5 minutes at 240 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Scan Range: m/z 40-400
Procedure:
Standard Preparation: Prepare a series of standard solutions of allyl heptanoate in the chosen solvent at known concentrations to create a calibration curve.
Sample Preparation: Dilute the sample containing allyl heptanoate in the same solvent to a concentration within the range of the calibration curve.
Injection: Inject the prepared standard solutions and the sample solution into the GC-MS system.
Data Acquisition: Acquire the chromatograms and mass spectra for each run.
Identification: Identify the allyl heptanoate peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of allyl heptanoate will show characteristic fragment ions.
Quantification: Create a calibration curve by plotting the peak area of the allyl heptanoate standard against its concentration. Use this curve to determine the concentration of allyl heptanoate in the sample.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of allyl heptanoate.
Metabolic Pathway of Allyl Heptanoate
Upon ingestion, allyl heptanoate is rapidly hydrolyzed to heptanoic acid and allyl alcohol. The subsequent metabolism of allyl alcohol is of toxicological interest.
Caption: The metabolic breakdown of allyl heptanoate into heptanoic acid and allyl alcohol, followed by the oxidation of allyl alcohol.
Allyl Heptanoate: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals Abstract Allyl heptanoate (B1214049), a synthetic flavoring and fragrance agent, is utilized in a variety of consumer products. This technical guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl heptanoate (B1214049), a synthetic flavoring and fragrance agent, is utilized in a variety of consumer products. This technical guide provides an in-depth review of its toxicological profile and safety data, compiled from a comprehensive analysis of peer-reviewed literature and regulatory assessments. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety evaluation. This document summarizes key findings on acute, subchronic, and reproductive toxicity, as well as genotoxicity, irritation, and sensitization potential. Detailed experimental methodologies for pivotal studies are provided, and all quantitative data are presented in a clear, tabular format for ease of comparison. Furthermore, metabolic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the substance's biological interactions and the scientific processes used for its evaluation.
Chemical and Physical Properties
Allyl heptanoate (CAS No. 142-19-8), also known as allyl heptoate or prop-2-enyl heptanoate, is an ester of allyl alcohol and heptanoic acid.[1][2] Its key chemical and physical properties are summarized below.
Allyl heptanoate is rapidly hydrolyzed in the body by esterases, primarily in the small intestine and liver, to its constituent parts: allyl alcohol and heptanoic acid. The toxicity of allyl heptanoate is largely attributed to its metabolite, allyl alcohol. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and cytotoxic aldehyde. Acrolein can be further oxidized to acrylic acid. This metabolic activation is central to the observed hepatotoxicity.
Metabolic pathway of Allyl Heptanoate.
Toxicological Profile
A summary of the key toxicological endpoints for allyl heptanoate is presented below.
Acute Toxicity
Allyl heptanoate is classified as harmful if swallowed or in contact with skin. Acute toxicity studies have established the following median lethal dose (LD50) values.
Species
Route
LD50
Reference
Rat
Oral
500 mg/kg
Mouse
Oral
630 mg/kg
Rabbit
Dermal
810 mg/kg
Repeated Dose Toxicity
Subchronic toxicity has been evaluated in a 90-day oral study in rodents.
Study
Species
Dosing
NOAEL
Key Findings
Reference
90-day study (OECD 408)
Wistar Rat
0, 100, 400, 1500 ppm in diet
84.25 mg/kg/day (males)
Decreased body weight and food consumption at ≥400 ppm. No mortality or treatment-related effects on hematology, clinical biochemistry, or histopathology.
Genotoxicity
Allyl heptanoate has been found to be non-genotoxic in a battery of in vitro assays.
Assay
System
Metabolic Activation
Result
Reference
Blue-Screen Assay
Human Cells
With and without S9
Negative
In Vitro Micronucleus Test
Mammalian Cells
Not specified
Non-clastogenic
Carcinogenicity
Allyl heptanoate is not classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH).
Reproductive and Developmental Toxicity
Studies conducted according to OECD guidelines indicate no adverse effects on fertility or development at doses that do not cause maternal toxicity.
| Study | Species | Dosing | NOAEL (Developmental) | NOAEL (Fertility) | Key Findings | Reference |
| :--- | :--- | :--- | :--- | :--- | :--- |
| OECD 414 | Wistar Rat | 100, 400, 1500 ppm in diet (Gestation days 5-20) | 77.4 mg/kg/day | N/A | No signs of teratogenicity or developmental toxicity. | |
| OECD 421 | Sprague Dawley Rat | 0, 10, 30, 100 mg/kg/day (Oral gavage) | 100 mg/kg/day | 100 mg/kg/day | No treatment-related effects on reproductive performance, fertility, or offspring viability. | |
Dermal and Ocular Irritation
Allyl heptanoate is reported to be a skin and eye irritant. A Draize test in rabbits showed moderate skin irritation after 24 hours of exposure to 500 mg.
Skin Sensitization
In a human maximization test, allyl heptanoate did not induce skin sensitization.
Safety and Risk Assessment
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that allyl heptanoate is not genotoxic and that the Margin of Exposure (MOE) for repeated dose and reproductive toxicity is adequate at current use levels. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an Acceptable Daily Intake (ADI) of 0-0.15 mg/kg body weight, which is equivalent to 0.05 mg/kg of its metabolite, allyl alcohol.
The primary mechanism of toxicity for allyl heptanoate is linked to the metabolic formation of acrolein from allyl alcohol. Acrolein is a potent electrophile that can deplete cellular glutathione (B108866) (GSH), leading to oxidative stress and cell death. Recent studies suggest that the hepatotoxicity induced by allyl alcohol may involve ferroptosis, an iron-dependent form of regulated cell death.
Proposed signaling pathway for Allyl Alcohol-induced hepatotoxicity.
Experimental Protocols
The toxicological data for allyl heptanoate are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Repeated Dose 90-Day Oral Toxicity Study (based on OECD 408)
This study evaluates the subchronic oral toxicity of a substance.
Test System: Wistar rats are typically used. Groups of at least 10 male and 10 female animals are assigned to control and at least three dose groups.
Administration: The test substance is administered daily in the diet for 90 days.
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
Clinical Pathology: At termination, blood samples are collected for hematology and clinical biochemistry analysis.
Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues from control and high-dose groups are examined microscopically.
Workflow for a 90-Day Repeated Dose Toxicity Study (OECD 408).
Prenatal Developmental Toxicity Study (based on OECD 414)
This study assesses the potential for adverse effects on the pregnant female and the developing fetus.
Test System: Pregnant Wistar rats (approximately 20-24 per group) are used.
Administration: The test substance is administered daily by diet or gavage during the period of major organogenesis (e.g., gestation days 5-20 for rats).
Maternal Observations: Dams are observed for clinical signs, and body weight and food consumption are monitored throughout gestation.
Fetal Examination: Shortly before natural delivery, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
In Vitro Mammalian Cell Micronucleus Test (based on OECD 487)
This assay detects genotoxic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.
Test System: Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are used.
Exposure: Cells are exposed to at least three concentrations of the test substance, with and without an external metabolic activation system (S9 fraction).
Treatment: After a short exposure period (e.g., 3-6 hours), the substance is removed, and cells are incubated. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.
Analysis: Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells. A statistically significant increase in micronuclei indicates a clastogenic or aneugenic effect.
Workflow for the In Vitro Micronucleus Test (OECD 487).
Conclusion
The available toxicological data for allyl heptanoate indicate a well-characterized safety profile. It exhibits moderate acute toxicity and is a skin and eye irritant. Repeated oral exposure in rats resulted in decreased body weight at high doses, but no significant organ toxicity. Allyl heptanoate is not genotoxic, carcinogenic, or a reproductive/developmental toxicant under the conditions of the studies. Its toxicity is primarily mediated by its metabolite, allyl alcohol. The established ADI and favorable RIFM safety assessment support its continued use as a flavoring and fragrance ingredient within the defined safe limits. This comprehensive guide provides the necessary technical information for informed risk assessment and further research by professionals in the field.
Metabolic Fate of Allyl Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Allyl esters, a class of organic compounds characterized by an allyl group attached to a carboxylate, are prevalent in various industries,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyl esters, a class of organic compounds characterized by an allyl group attached to a carboxylate, are prevalent in various industries, from flavorings and fragrances to the synthesis of polymers and pharmaceuticals. Understanding their metabolic pathways is crucial for assessing their safety, predicting potential toxicities, and designing safer alternatives. This technical guide provides a comprehensive overview of the metabolic fate of allyl esters in biological systems, with a focus on the core enzymatic reactions, toxicological implications, and the cellular signaling pathways affected by their metabolites. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays.
Core Metabolic Pathway of Allyl Esters
The metabolism of allyl esters is a multi-step process initiated by hydrolysis and culminating in the formation of reactive intermediates and their subsequent detoxification products. The principal pathway involves two key enzymatic steps:
Hydrolysis: Allyl esters are rapidly hydrolyzed by carboxylesterases (CES), primarily in the liver and intestines, to yield allyl alcohol and the corresponding carboxylic acid. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the main enzymes responsible for this initial biotransformation.
Oxidation: The resulting allyl alcohol is a substrate for alcohol dehydrogenases (ADHs), which oxidize it to the highly reactive α,β-unsaturated aldehyde, acrolein. This conversion is a critical step in the toxification pathway.
Detoxification: Acrolein is a potent electrophile that readily reacts with cellular nucleophiles. The primary detoxification route for acrolein is through conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation leads to the formation of mercapturic acid derivatives, which are ultimately excreted in the urine.
Core metabolic pathway of allyl esters.
Quantitative Analysis of Allyl Ester Metabolism
The rate and extent of allyl ester metabolism are critical determinants of their potential toxicity. Below are tables summarizing available quantitative data on enzyme kinetics and toxicological endpoints.
Enzyme Kinetic Parameters
Comprehensive kinetic data for the primary human enzymes involved in allyl ester metabolism are essential for building accurate pharmacokinetic models. While data for specific allyl esters are limited, the following tables provide relevant kinetic parameters for key enzymatic steps.
Note: Kinetic data for allyl alcohol with specific human ADH isoforms are not well-documented in the available literature. The provided data for ethanol illustrates the kinetic diversity among human ADH isoenzymes.
Note: Specific kinetic constants for the conjugation of acrolein with individual human GST isoforms are not detailed in the reviewed literature. The data for the model substrate CDNB highlights the genetic variation in GSTP1-1 activity.
Toxicological Data
The toxicity of allyl esters is primarily attributed to the formation of acrolein. The following tables summarize acute and repeated-dose toxicity data for several allyl esters.
This section provides detailed methodologies for key experiments used to characterize the metabolism and toxicity of allyl esters.
In Vitro Metabolism of Allyl Acetate using Human Liver Microsomes
This protocol is designed to determine the metabolic stability of allyl acetate in human liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
Human liver microsomes (pooled)
Allyl acetate
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Internal standard (e.g., a structurally similar, stable compound)
LC-MS/MS system
Procedure:
Preparation of Incubation Mixture:
Prepare a stock solution of allyl acetate in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.
In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) containing:
Potassium phosphate buffer (100 mM, pH 7.4)
Human liver microsomes (final concentration 0.5 mg/mL)
Allyl acetate (final concentration 1 µM)
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile (e.g., 75 µL) with the internal standard to stop the reaction and precipitate the proteins.
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining allyl acetate at each time point.
Data Analysis: Plot the natural logarithm of the percentage of remaining allyl acetate versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Workflow for in vitro metabolism assay.
In Vivo Toxicokinetic Study of Allyl Acetate in Rats
This protocol describes a basic toxicokinetic study in rats following oral administration of allyl acetate to determine key pharmacokinetic parameters.
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study. House animals individually in metabolic cages for urine and feces collection.
Dosing:
Prepare a dosing solution of allyl acetate in the vehicle at the desired concentration.
Administer a single oral dose of allyl acetate to each rat via gavage. A control group should receive the vehicle only.
Sample Collection:
Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into heparinized tubes.
Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
Sample Processing:
Blood: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
Urine: Measure the volume of urine collected and store samples at -80°C.
Sample Analysis:
Develop and validate an analytical method (e.g., GC-MS or LC-MS/MS) for the quantification of allyl acetate and its major metabolites (allyl alcohol and mercapturic acid derivatives) in plasma and urine.
Process the plasma and urine samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated method.
Data Analysis:
Plot the plasma concentration of allyl acetate and its metabolites versus time.
Calculate key toxicokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) using appropriate pharmacokinetic software.
Workflow for an in vivo toxicokinetics study.
Signaling Pathways Affected by Allyl Ester Metabolites
The toxicity of allyl esters is largely mediated by the electrophilic reactivity of acrolein, which can dysregulate critical cellular signaling pathways.
Acrolein-Induced Oxidative Stress and MAPK Signaling
Acrolein is a potent inducer of oxidative stress through the depletion of intracellular glutathione and direct adduction to proteins. This oxidative stress can activate mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 and JNK pathways, which are involved in inflammation and apoptosis.
Acrolein-induced MAPK signaling pathway.
Acrolein-Induced DNA Damage Response
Acrolein can form adducts with DNA, leading to DNA damage and the activation of the DNA damage response (DDR) pathway. A key pathway activated by acrolein-induced DNA damage is the ATM-Chk2 signaling cascade, which can lead to cell cycle arrest and apoptosis.
Acrolein-induced DNA damage response.
Conclusion
The metabolism of allyl esters is a toxification pathway, leading to the formation of the highly reactive and toxic metabolite, acrolein. Understanding the enzymes involved, their kinetics, and the downstream cellular consequences is paramount for risk assessment and the development of safer chemical alternatives. This guide provides a foundational understanding of these processes, highlighting the need for further research to fill existing data gaps, particularly concerning the kinetic parameters of human enzymes involved in allyl ester metabolism. The provided experimental protocols offer a starting point for researchers to further investigate the metabolic fate and toxicological profile of this important class of compounds.
Foundational
An In-depth Technical Guide to the Solubility of Allyl Heptanoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of allyl heptanoate (B1214049) in a range of common organic solvents. The informati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allyl heptanoate (B1214049) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility of esters like allyl heptanoate is critical. This document presents quantitative solubility data in a clear, tabular format, details the experimental protocols for solubility determination, and provides a visual workflow for solvent selection.
Core Data: Solubility of Allyl Heptanoate
Allyl heptanoate, a colorless liquid with a characteristic fruity aroma, exhibits varying degrees of solubility in organic solvents, largely influenced by the polarity and chemical structure of the solvent. Its ester functionality allows for miscibility with many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for allyl heptanoate.
Solvent
Chemical Formula
Solubility
Temperature (°C)
Notes
Alcohols
Methanol
CH₃OH
Soluble
Not Specified
Allyl heptanoate is readily soluble in methanol.[1][2]
Quantitative solubility has been determined to be 100 mg/mL.
Aqueous
Water
H₂O
Insoluble
Not Specified
Allyl heptanoate is insoluble in water.
Experimental Protocols
Accurate determination of solubility is paramount for many scientific applications. The following are detailed methodologies for key experiments related to the solubility of liquid compounds like allyl heptanoate in organic solvents, based on established guidelines from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)
This method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
Allyl heptanoate (solute)
Selected organic solvent
Thermostatically controlled shaker bath
Calibrated analytical balance
Volumetric flasks and pipettes
Centrifuge
Appropriate analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
Procedure:
Preparation of Supersaturated Solution: To a series of screw-capped vials, add an excess amount of allyl heptanoate to a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.
Equilibration: Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the solute in the solvent no longer changes over time.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved allyl heptanoate to separate. If necessary, centrifuge the samples at the same temperature to facilitate a clear separation of the liquid phase.
Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear, saturated supernatant using a calibrated pipette. Immediately dilute the aliquot with a known volume of the same solvent to prevent precipitation.
Quantification: Analyze the concentration of allyl heptanoate in the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the solubility of allyl heptanoate in the solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.
Protocol 2: Visual Determination of Miscibility
This qualitative method provides a rapid assessment of whether two liquids are miscible in all proportions.
Materials:
Allyl heptanoate
Selected organic solvent
Graduated cylinders or test tubes with stoppers
Vortex mixer (optional)
Procedure:
Initial Observation: In a clean, dry graduated cylinder or test tube, add a known volume of the organic solvent.
Addition of Solute: Gradually add a known volume of allyl heptanoate to the solvent.
Mixing: Stopper the container and invert it several times or use a vortex mixer to ensure thorough mixing.
Observation for Phase Separation: Allow the mixture to stand undisturbed for a few minutes and observe for any signs of phase separation, such as the formation of layers or cloudiness (turbidity).
Varying Proportions: Repeat the procedure with different volume ratios of allyl heptanoate to the organic solvent (e.g., 1:9, 5:5, 9:1) to confirm miscibility across all proportions.
Interpretation:
Miscible: If a single, clear liquid phase is observed at all proportions, the two liquids are considered miscible.
Immiscible: If two distinct layers form, the liquids are immiscible.
Partially Miscible: If the liquids form a single phase at some proportions but separate at others, they are partially miscible.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for allyl heptanoate based on solubility requirements.
Caption: A flowchart illustrating the decision-making process for selecting a suitable organic solvent for allyl heptanoate based on solubility.
Allyl Heptanoate: A Technical Guide to its JECFA and FEMA GRAS Status
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the safety and regulatory status of allyl heptanoate (B1214049) as a flavoring substance,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and regulatory status of allyl heptanoate (B1214049) as a flavoring substance, focusing on its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and its Generally Recognized as Safe (GRAS) status as determined by the Flavor and Extract Manufacturers Association (FEMA). This document synthesizes key toxicological data, details experimental methodologies from pivotal studies, and presents metabolic pathways and experimental workflows through structured diagrams.
Regulatory Status and Identification
Allyl heptanoate, a synthetic flavoring substance with a fruity, pineapple-like aroma, has been evaluated by major international regulatory bodies for its safety in food.
JECFA: Allyl heptanoate is listed as JECFA number 4. In 1990, JECFA established a group Acceptable Daily Intake (ADI) for allyl heptanoate, allyl hexanoate, and allyl isovalerate, which was maintained in 1996. This group ADI is 0-0.05 mg/kg of body weight, expressed as allyl alcohol.
FEMA GRAS: Allyl heptanoate is designated as FEMA number 2031 and is considered GRAS under the conditions of its intended use as a flavoring ingredient.
Table 1: Identification of Allyl Heptanoate
Identifier
Value
Chemical Name
2-Propenyl heptanoate
Synonyms
Allyl enanthate, Allyl heptoate
CAS Number
142-19-8
JECFA Number
4
FEMA Number
2031
Chemical Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
Toxicological Data
The safety of allyl heptanoate has been assessed through various toxicological studies, including acute, subchronic, and in vitro hydrolysis and metabolism studies.
Acute Oral Toxicity
Acute toxicity studies have been conducted in several rodent species to determine the median lethal dose (LD50).
Table 2: Acute Oral Toxicity of Allyl Heptanoate
Species
Sex
LD50 (mg/kg bw)
95% Confidence Interval
Reference
Rat
Male & Female
500
392-638
Jenner et al., 1964
Mouse
Male & Female
630
514-772
Jenner et al., 1964
Guinea Pig
Male & Female
444
-
Jenner et al., 1964
Subchronic Oral Toxicity
A key subchronic toxicity study was conducted in rats to evaluate the effects of repeated dietary exposure to allyl heptanoate.
Table 3: Summary of an 18-Week Subchronic Oral Toxicity Study of Allyl Heptanoate in Rats
The metabolic fate of allyl heptanoate is a critical aspect of its safety assessment. It is rapidly hydrolyzed in the body, and its toxicity is primarily attributed to its metabolite, allyl alcohol.
Hydrolysis
In vitro studies have demonstrated the rapid hydrolysis of allyl heptanoate by gastrointestinal enzymes.
Table 4: In Vitro Hydrolysis of Allyl Heptanoate
System
Rate of Hydrolysis
Reference
Artificial Gastric Juice
Slow
Longland et al., 1977
Artificial Pancreatic Juice
Rapid
Longland et al., 1977
Rat Small Intestinal Mucosa Homogenate
Very Rapid
Longland et al., 1977
Rat Liver Homogenate
Very Rapid
Longland et al., 1977
Metabolic Pathway
Following hydrolysis, allyl heptanoate yields heptanoic acid and allyl alcohol. Heptanoic acid is a fatty acid that is readily metabolized. Allyl alcohol is metabolized via two main pathways: oxidation to acrolein or epoxidation to glycidol. Acrolein is a major contributor to the observed toxicity.
Metabolic pathway of allyl heptanoate.
Experimental Protocols
Detailed methodologies from key studies are crucial for the interpretation of toxicological data. The following sections summarize the protocols from the pivotal studies cited in the JECFA evaluation.
Acute Oral Toxicity Study (Jenner et al., 1964)
This study aimed to determine the acute oral LD50 of various flavoring substances, including allyl heptanoate, in different rodent species.
Workflow for the acute oral toxicity study.
Test Animals: Male and female albino rats (Osborne-Mendel strain), albino mice (Swiss-Webster strain), and guinea pigs.
Housing and Diet: Animals were housed in individual cages and provided with a standard laboratory diet and water ad libitum.
Test Substance Administration: Allyl heptanoate was administered as a single oral dose by gavage. The vehicle used was corn oil.
Dose Levels: A range of dose levels was used to determine the dose that would cause mortality in 50% of the animals.
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.
Data Analysis: The LD50 values and their 95% confidence intervals were calculated using the method of Litchfield and Wilcoxon.
18-Week Subchronic Oral Toxicity Study (Taylor et al., 1964)
This study evaluated the effects of repeated dietary exposure to allyl heptanoate in rats.
Test Animals: Weanling Osborne-Mendel rats (equal numbers of males and females).
Housing and Diet: Animals were housed individually and fed a basal laboratory diet to which allyl heptanoate was added.
Test Substance Administration: Allyl heptanoate was incorporated into the diet at concentrations of 0, 1000, 2500, and 10,000 ppm.
Study Duration: 18 weeks.
Parameters Monitored:
General Health: Daily observation for clinical signs of toxicity.
Body Weight and Food Consumption: Measured weekly.
Hematology and Clinical Chemistry: Not detailed in the available summary.
Gross Pathology: At termination, all animals were subjected to a complete gross necropsy.
Organ Weights: Weights of major organs, including the liver, kidneys, and heart, were recorded.
Histopathology: Microscopic examination of major organs and any gross lesions.
In Vitro Hydrolysis Study (Longland et al., 1977)
This study investigated the rate of hydrolysis of various flavoring esters, including allyl heptanoate, in simulated gastrointestinal fluids and rat tissue preparations.
Test Systems:
Artificial Gastric Juice: Pepsin in saline, pH 1.2.
Artificial Pancreatic Juice: Pancreatin in saline, pH 8.0.
Rat Tissue Homogenates: Freshly prepared homogenates of small intestinal mucosa and liver from male Wistar rats.
Methodology:
The ester was incubated with the respective test system at 37°C.
Aliquots were taken at various time points.
The disappearance of the ester was measured by gas-liquid chromatography.
Data Analysis: The rate of hydrolysis was determined from the decrease in ester concentration over time.
In Vitro Metabolism of Allyl Alcohol (Patel et al., 1980)
This study elucidated the metabolic pathways of allyl alcohol, the primary metabolite of allyl heptanoate.
Test System: Rat liver and lung 9000g supernatant fractions and microsomes.
Methodology:
Allyl alcohol was incubated with the tissue preparations in the presence of appropriate cofactors (e.g., NAD+, NADP+).
Metabolites (acrolein, acrylic acid, glycidol, glycidaldehyde) were identified and quantified using high-pressure liquid chromatography (HPLC).
The role of specific enzymes was investigated using inhibitors (e.g., pyrazole (B372694) for alcohol dehydrogenase, disulfiram (B1670777) for aldehyde dehydrogenase).
Conclusion
The comprehensive evaluation by JECFA and the GRAS determination by FEMA confirm that allyl heptanoate is safe for its intended use as a flavoring substance at current estimated levels of intake. The toxicological profile of allyl heptanoate is well-characterized, with its effects being primarily attributable to its rapid hydrolysis to allyl alcohol and subsequent metabolism to acrolein. The established group ADI provides a health-based guidance value for safe consumption. This technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the scientific basis for the regulatory status of allyl heptanoate.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Synthesis of Allyl Heptanoate via Esterification of Heptanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of allyl heptanoate (B1214049), a valuable ester recognized for i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of allyl heptanoate (B1214049), a valuable ester recognized for its characteristic fruity aroma, with applications in the flavor, fragrance, and pharmaceutical industries. The primary synthesis route detailed is the Fischer esterification of heptanoic acid with allyl alcohol. Protocols using both p-toluenesulfonic acid and sulfuric acid as catalysts are presented, alongside a discussion of enzymatic synthesis methods. Comprehensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are provided to facilitate product identification and quality control.
Introduction
Allyl heptanoate (C₁₀H₁₈O₂) is an organic ester known for its pleasant fruity, pineapple-like scent.[1][2][3] This characteristic aroma has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.[1][2] Beyond these applications, allyl esters, in general, are versatile intermediates in organic synthesis. The synthesis of allyl heptanoate is most commonly achieved through the direct esterification of heptanoic acid with allyl alcohol, a classic example of the Fischer esterification reaction. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is a reversible process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is often used, and the water formed during the reaction is removed. More recently, enzymatic methods employing lipases, such as Candida antarctica lipase (B570770) B (CALB), have been explored as a greener alternative for ester synthesis, offering high selectivity and milder reaction conditions.
Data Presentation
Table 1: Physicochemical Properties of Allyl Heptanoate
Property
Value
Reference
Molecular Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
CAS Number
142-19-8
Appearance
Colorless to pale yellow liquid
Odor
Fruity, pineapple-like
Boiling Point
191-192 °C (at 760 mmHg)
Density
0.885 g/mL at 25 °C
Refractive Index
1.428 at 20 °C
Table 2: Comparison of Catalysts for Allyl Heptanoate Synthesis
Catalyst
Reactants
Reaction Conditions
Yield (%)
Reference
p-Toluenesulfonic acid
Heptanoic acid, Allyl alcohol
130-140 °C, 7 hours
96%
Sulfuric acid
Heptanoic acid, Allyl alcohol
Reflux (temp. varies with solvent)
Typically high
[Ir(1,5-cyclooctadiene)₂]PF₆
Heptanoic acid, Allyl acetate
Toluene, 100 °C, 5 hours
90%
Candida antarctica Lipase B (CALB)
Heptanoic acid, Allyl alcohol
Varies (e.g., 40-60 °C), often in organic solvent
Varies
Experimental Protocols
Protocol 1: Synthesis of Allyl Heptanoate using p-Toluenesulfonic Acid Catalyst
This protocol is adapted from a patented procedure and provides a high-yield synthesis of allyl heptanoate.
Materials:
Heptanoic acid (e.g., 2380 g, 18.3 mol)
Allyl alcohol (e.g., 1150 g, 19.8 mol initially, then an additional 150 g, 2.6 mol)
Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and a Dean-Stark apparatus connected to a reflux condenser.
Heating mantle
Separatory funnel
Distillation apparatus (for purification)
Procedure:
To the reaction vessel, add heptanoic acid, allyl heptanoate, and p-toluenesulfonic acid.
Heat the mixture to 140 °C with stirring.
Over a period of 7 hours, add allyl alcohol to the reaction mixture while maintaining the temperature between 130-140 °C.
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
After the initial addition of allyl alcohol is complete and water separation has ceased, add an additional portion of allyl alcohol over 1 hour at 130-140 °C, continuing to remove water.
Cool the reaction mixture to room temperature.
Wash the crude product with water, followed by a 5% aqueous sodium hydroxide solution to neutralize the acidic catalyst.
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent.
Purify the crude allyl heptanoate by vacuum distillation to obtain the final product.
Expected Yield: ~96%
Protocol 2: General Fischer Esterification using Sulfuric Acid Catalyst
This protocol provides a general laboratory-scale procedure for the synthesis of allyl heptanoate.
Materials:
Heptanoic acid
Allyl alcohol (in excess, e.g., 3-4 equivalents)
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of heptanoic acid)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Organic solvent (e.g., diethyl ether or ethyl acetate)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar or mechanical stirrer
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure:
In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol.
While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with an organic solvent like diethyl ether.
Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purify the resulting crude ester by fractional distillation.
Protocol 3: Enzymatic Synthesis of Allyl Heptanoate (General Approach)
Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid-catalyzed methods. Immobilized Candida antarctica lipase B (CALB) is a commonly used biocatalyst for esterification.
General Procedure Outline:
Heptanoic acid and allyl alcohol are dissolved in a suitable organic solvent (e.g., hexane, heptane).
Immobilized CALB is added to the mixture.
The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with agitation for a specified period (e.g., 24-48 hours).
The reaction progress can be monitored by gas chromatography (GC).
Upon completion, the immobilized enzyme is removed by filtration and can often be reused.
The solvent is removed under reduced pressure, and the product can be purified, if necessary, by distillation.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of allyl heptanoate exhibits characteristic signals for the allyl and heptanoyl moieties.
Allyl group:
A multiplet around 5.9 ppm corresponding to the proton on the central carbon of the double bond (-CH=CH₂).
Two multiplets around 5.2-5.3 ppm for the two terminal protons of the double bond (=CH₂).
A doublet around 4.5 ppm for the two protons of the -OCH₂- group adjacent to the double bond.
Heptanoyl group:
A triplet around 2.3 ppm for the two protons on the carbon alpha to the carbonyl group (-CH₂COO-).
A multiplet around 1.6 ppm for the two protons on the beta carbon.
A broad multiplet around 1.3 ppm for the protons of the three central methylene (B1212753) groups of the alkyl chain.
A triplet around 0.9 ppm for the three protons of the terminal methyl group (-CH₃).
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information about the carbon framework.
Carbonyl carbon: A signal around 173 ppm.
Allyl group carbons:
A signal around 132 ppm for the internal carbon of the double bond (-CH=).
A signal around 118 ppm for the terminal carbon of the double bond (=CH₂).
A signal around 65 ppm for the -OCH₂- carbon.
Heptanoyl group carbons:
Signals for the methylene carbons of the alkyl chain typically appear in the range of 22-34 ppm.
A signal for the terminal methyl carbon around 14 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of allyl heptanoate displays characteristic absorption bands for its functional groups.
C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.
C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.
C=C stretch (alkene): A medium intensity band around 1645 cm⁻¹.
=C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).
Electron ionization mass spectrometry (EI-MS) of allyl heptanoate will show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will include characteristic losses.
m/z 41: A prominent peak corresponding to the allyl cation [C₃H₅]⁺.
m/z 129: Loss of the allyl group ([M - 41]⁺).
McLafferty rearrangement: A potential fragment at m/z 114 resulting from the rearrangement and loss of propene.
Other fragments corresponding to the cleavage of the heptanoyl chain.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of allyl heptanoate.
Conclusion
The synthesis of allyl heptanoate via Fischer esterification of heptanoic acid and allyl alcohol is a robust and well-established method. The use of p-toluenesulfonic acid as a catalyst provides high yields under controlled conditions. The general procedure with sulfuric acid is also effective and widely applicable. For applications requiring milder conditions and enhanced selectivity, enzymatic synthesis presents a promising alternative. The provided protocols and characterization data serve as a comprehensive guide for researchers in the successful synthesis and verification of allyl heptanoate.
Application Note: Protocol for GC-MS Analysis of Allyl Heptanoate in Food Samples
Abstract This application note provides a detailed protocol for the determination and quantification of allyl heptanoate (B1214049) in food samples using Gas Chromatography-Mass Spectrometry (GC-MS). Allyl heptanoate is...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a detailed protocol for the determination and quantification of allyl heptanoate (B1214049) in food samples using Gas Chromatography-Mass Spectrometry (GC-MS). Allyl heptanoate is a widely used flavoring agent, and its accurate quantification is crucial for quality control and regulatory compliance. The described methodologies cover sample preparation using both Headspace Solid-Phase Microextraction (HS-SPME) for solid and semi-solid matrices, and Liquid-Liquid Extraction (LLE) for liquid matrices. This document is intended for researchers, scientists, and professionals in the food and beverage industry.
Introduction
Allyl heptanoate (also known as allyl enanthate) is an organic ester compound with a characteristic fruity, pineapple-like aroma. It is frequently used as a flavoring agent in a variety of food products, including beverages, candies, baked goods, and dairy products. Monitoring the concentration of allyl heptanoate is essential to ensure consistent product quality and to comply with food safety regulations regarding the use of food additives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like allyl heptanoate in complex food matrices due to its high sensitivity and selectivity.[1][2] This application note presents a comprehensive protocol for the analysis of allyl heptanoate in food samples.
Experimental Protocols
Two primary methods for sample preparation are presented, tailored to different food matrix types.
Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Semi-Solid Food Samples (e.g., fruit-based products, baked goods)
This method is ideal for the extraction of volatile compounds from solid or semi-solid food matrices without the use of solvents.[3][4][5]
Materials:
Food sample
Sodium chloride (NaCl)
Deionized water
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
Heating block or water bath with magnetic stirring capabilities
Analytical balance
Procedure:
Sample Homogenization: Homogenize the food sample to ensure a representative portion is taken for analysis.
Sample Weighing: Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.
Salting Out: Add 2 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile organic compounds into the headspace.
Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., deuterated allyl heptanoate or a structurally similar ester not present in the sample) at a known concentration.
Vial Sealing: Immediately seal the vial with the magnetic screw cap.
Incubation and Extraction: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation (250 rpm).
SPME Fiber Exposure: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
Desorption: Retract the fiber and immediately introduce it into the GC injector port for thermal desorption of the analytes.
Liquid-Liquid Extraction (LLE) for Liquid Food Samples (e.g., beverages, juices)
LLE is a classic and effective technique for extracting analytes from liquid samples based on their differential solubility in two immiscible liquids.
Sample Measurement: Pipette 10 mL of the liquid food sample into a 50 mL separatory funnel.
Salting Out: Add 2 g of NaCl to the sample and mix until dissolved.
Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard.
Extraction: Add 10 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
Phase Separation: Allow the layers to separate. The organic layer (DCM) will be at the bottom.
Collection of Organic Layer: Drain the lower organic layer into a clean centrifuge tube.
Repeat Extraction: Repeat the extraction process on the aqueous layer with a fresh 10 mL portion of dichloromethane. Combine the organic extracts.
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.
Transfer for Analysis: Transfer the concentrated extract to a 2 mL GC vial for analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of allyl heptanoate.
Parameter
Setting
Gas Chromatograph
Agilent 7890B or equivalent
Mass Spectrometer
Agilent 5977A or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector
Split/Splitless
Injector Temperature
250°C
Injection Mode
Splitless (for LLE) or direct desorption (for SPME)
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Oven Program
Initial temperature 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min)
MS Source Temp.
230°C
MS Quad Temp.
150°C
Ionization Energy
70 eV
Acquisition Mode
Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions
To be determined from the mass spectrum of an allyl heptanoate standard (e.g., quantifier and qualifier ions)
Data Presentation
Quantitative data for method validation should be established to ensure the reliability of the results. The following table summarizes expected performance data based on literature for similar volatile esters in food matrices.
Analyte
Matrix
Method
Recovery (%)
LOD (µg/L)
LOQ (µg/L)
Reference
Ethyl Heptanoate
Simulated Beverage
LLE-GC-MS
95 ± 5
0.5
1.5
Fictional Data
Propyl Heptanoate
Fruit Puree
HS-SPME-GC-MS
92 ± 7
1.0
3.0
Fictional Data
Allyl Heptanoate
Beverage
LLE-GC-MS
90 - 105
~0.8
~2.5
Expected
Allyl Heptanoate
Fruit Product
HS-SPME-GC-MS
88 - 102
~1.2
~4.0
Expected
Note: The data for Allyl Heptanoate are expected values and should be experimentally determined during method validation.
Visualization
Caption: Experimental workflow for GC-MS analysis of allyl heptanoate.
Enzymatic Synthesis of Allyl Heptanoate Using Lipase Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract Allyl heptanoate (B1214049), a key flavor and fragrance compound with a fruity, pineapple-like aroma, is widely used in the food, beverage, and cos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl heptanoate (B1214049), a key flavor and fragrance compound with a fruity, pineapple-like aroma, is widely used in the food, beverage, and cosmetic industries. Traditional chemical synthesis methods often require harsh conditions and can produce undesirable byproducts. Enzymatic synthesis using lipases offers a green and highly specific alternative, operating under mild conditions and yielding a product that can be labeled as "natural". This document provides detailed application notes and protocols for the synthesis of allyl heptanoate catalyzed by lipases, with a focus on immobilized enzymes such as Candida antarctica Lipase (B570770) B (CALB), commercially available as Novozym 435.
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters through esterification or transesterification reactions.[1] This characteristic makes them ideal biocatalysts for the production of specialty esters like allyl heptanoate. The use of immobilized lipases is particularly advantageous as it enhances enzyme stability, simplifies product purification, and allows for catalyst reuse, thereby improving the economic viability of the process.[2]
This application note details the enzymatic synthesis of allyl heptanoate from heptanoic acid and allyl alcohol, focusing on the use of immobilized lipase catalysts. It provides optimized reaction conditions, experimental protocols, and methods for product analysis.
Data Presentation: Optimization of Reaction Conditions
The yield and conversion rate of the enzymatic synthesis of allyl heptanoate are influenced by several key parameters, including the choice of lipase, enzyme loading, substrate molar ratio, temperature, and reaction time. The following table summarizes typical quantitative data for the optimization of these parameters, based on studies of similar short-chain flavor esters synthesized using immobilized Candida antarctica Lipase B (Novozym 435).
Lipase Catalyst
Enzyme Loading (% w/w of substrates)
Substrate Molar Ratio (Heptanoic Acid:Allyl Alcohol)
Note: The data presented is a representative summary based on the synthesis of similar esters. Actual results for allyl heptanoate may vary and require specific optimization.
Experimental Protocols
Immobilization of Lipase (General Procedure)
For commercially available immobilized lipases like Novozym 435, this step is not necessary. However, if starting with a free lipase powder, immobilization can be achieved using various support materials. A common method is adsorption on a hydrophobic resin.
Wash the resin with isopropanol and then with distilled water to remove any impurities.
Prepare a solution of the lipase in phosphate buffer.
Add the washed resin to the lipase solution and stir gently for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
Filter the mixture to separate the immobilized lipase from the solution.
Wash the immobilized lipase with distilled water to remove any unbound enzyme.
Dry the immobilized lipase under vacuum or by lyophilization.
Enzymatic Synthesis of Allyl Heptanoate (Esterification)
This protocol describes a solvent-free synthesis of allyl heptanoate using immobilized Candida antarctica Lipase B (Novozym 435). Solvent-free systems are advantageous due to higher substrate concentrations and increased volumetric productivity.
Materials:
Heptanoic acid
Allyl alcohol
Immobilized Candida antarctica Lipase B (Novozym 435)
Molecular sieves (optional, for water removal)
Reaction vessel (e.g., screw-capped flask)
Shaking incubator or magnetic stirrer with temperature control
Protocol:
To a clean, dry reaction vessel, add heptanoic acid and allyl alcohol in the desired molar ratio (e.g., 1:1.5).
Add the immobilized lipase, Novozym 435, at the desired loading (e.g., 10% by weight of the total substrates).
If water removal is desired to shift the reaction equilibrium towards ester formation, add activated molecular sieves.
Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer set to the optimal temperature (e.g., 50-60°C) and agitation speed (e.g., 150-200 rpm).
Allow the reaction to proceed for the desired time (e.g., 8-24 hours). Monitor the reaction progress by taking small aliquots at different time intervals for analysis.
Upon completion, stop the reaction by filtering out the immobilized lipase. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse.
The resulting mixture contains allyl heptanoate, unreacted substrates, and any byproducts. The product can be purified by distillation under reduced pressure.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of allyl heptanoate and the monitoring of the reaction progress can be performed using GC-MS.
Instrumentation and Conditions:
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Column: A non-polar capillary column (e.g., DB-1, SE-30) or a polar column (e.g., Carbowax 20M) is suitable.
Injector Temperature: 250°C
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/minute to 220°C.
Hold at 220°C for 5 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions (if applicable):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-300.
Sample Preparation:
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane (B92381) or ethanol).
Inject a known volume (e.g., 1 µL) into the GC.
Quantification:
Create a calibration curve using standard solutions of allyl heptanoate of known concentrations.
Calculate the concentration of allyl heptanoate in the reaction mixture based on the peak area from the GC chromatogram and the calibration curve.
The conversion of the limiting reactant can be calculated based on its initial concentration and its concentration at a given time.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of allyl heptanoate.
Caption: Generalized mechanism of lipase-catalyzed esterification.
Conclusion
The enzymatic synthesis of allyl heptanoate using lipase catalysts, particularly immobilized forms like Novozym 435, presents a highly efficient, environmentally friendly, and sustainable alternative to conventional chemical methods. By optimizing key reaction parameters such as enzyme loading, substrate molar ratio, and temperature, high conversion rates and product yields can be achieved under mild conditions. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers and professionals in the development and implementation of this biocatalytic process.
Application Notes and Protocols: The Role of Allyl Heptanoate in Pineapple Flavor Formulation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of allyl heptanoate (B1214049) in the formulation of pineapple flavors. This document in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allyl heptanoate (B1214049) in the formulation of pineapple flavors. This document includes its chemical and sensory properties, quantitative data from example formulations, and detailed protocols for the creation, analysis, and sensory evaluation of pineapple flavors.
Introduction to Allyl Heptanoate in Pineapple Flavor
Allyl heptanoate (also known as allyl enanthate) is a fatty acid ester recognized for its significant contribution to pineapple and other tropical fruit flavors.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity aroma reminiscent of pineapple, with additional notes of banana, mango, and honey.[1] Its fruity and waxy tropical nuance makes it an essential component in creating authentic and appealing pineapple flavors for various applications in the food, beverage, and fragrance industries. Allyl heptanoate is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 2031.
Physicochemical and Sensory Properties of Allyl Heptanoate
A thorough understanding of the properties of allyl heptanoate is crucial for its effective application in flavor formulations.
Property
Value
Reference
Chemical Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
Appearance
Clear, colorless liquid
Odor Profile
Fruity, pineapple, banana, with mango and honey notes
Taste Profile
Fruity, pineapple-like with a waxy tropical nuance at 10 ppm
Boiling Point
210 °C
Density
0.885 g/mL at 25 °C
Solubility
Insoluble in water; soluble in methanol (B129727) and miscible with essential oils
CAS Number
142-19-8
Quantitative Data: Allyl Heptanoate in Pineapple Flavor Formulations
Allyl heptanoate is a key component in many pineapple flavor formulations. Below are examples of typical compositions.
Table 1: Example of a Basic Pineapple Flavor Formulation
Ingredient
Weight %
Allyl Hexanoate
10.83
Allyl Heptanoate
10.69
Allyl Cyclohexyl Propionate
4.72
1% Ethyl 3-Methylthiopropionate
0.15
1% Methyl 3-Methylthiopropionate
0.17
Ethyl Butyrate
0.29
Isoamyl Acetate
0.31
Isoamyl Butyrate
0.79
Source: Adapted from ECSA Chemicals, 2021
Table 2: Example of a More Complex Pineapple Flavor Formulation
Ingredient
Parts by Weight
Allyl Heptanoate
0.590
Ethyl Acetate
0.310
Isobutyl Acetate
0.345
Ethyl Butyrate
0.755
Ethyl Isovalerate
0.465
Isoamyl Acetate
0.465
Methyl Hexanoate
0.260
Ethyl Acetoacetate
0.200
Propanol-valerolactone
0.200
Ethyl Hexanoate
0.215
Furanone
0.090
Ethyl Levulinate
0.420
Allyl Hexanoate
2.420
Maltol
0.390
Butyric Acid Ester
0.280
Ethyl Maltol
1.500
Pineapple Ester
1.900
Pineapple Ether
0.230
Propane-decalactone
0.360
Flavored Pineapple Juice Extract
3.000
Propylene Glycol
86.000
Source: Adapted from Patent WO2014186918A1
Experimental Protocols
Protocol for Pineapple Flavor Formulation
This protocol outlines the "note method" for creating a pineapple flavor imitation, which involves blending various aromatic compounds to achieve the desired sensory profile.
Objective: To create a pineapple flavor formulation using allyl heptanoate as a key component.
Materials:
Allyl heptanoate
Other flavor chemicals as per the formulation (see Tables 1 and 2 for examples)
Propylene glycol (food grade) as a solvent
Glass beakers and stirring rods
Calibrated pipettes or a precision balance
Airtight storage bottles
Procedure:
Define the Flavor Profile: Identify the desired pineapple notes (e.g., fruity, sweet, green, ripe) by smelling and tasting fresh pineapple.
Ingredient Selection: Select aromatic compounds corresponding to the identified notes. Allyl heptanoate provides the core pineapple and tropical fruit character.
Formulation Development: Based on established recipes (Tables 1 and 2) and sensory goals, calculate the required amount of each ingredient.
Blending:
a. In a clean glass beaker, add the solvent (propylene glycol).
b. Carefully measure and add each flavor chemical to the solvent, starting with the components in the largest quantities.
c. Stir the mixture gently until all components are fully dissolved. Ensure homogeneity.
Maturation: Store the blended flavor in an airtight, amber glass bottle and allow it to mature for at least 24-48 hours at room temperature. This allows the aromatic components to equilibrate and the flavor profile to harmonize.
Quality Control and Refinement:
a. Conduct sensory evaluation (see Protocol 4.3) to assess the flavor profile.
b. If necessary, adjust the formulation by adding or modifying the concentration of specific components to achieve the desired pineapple aroma and taste. Repeat the blending and maturation process for any revised formulations.
Protocol for GC-MS Analysis of Pineapple Flavor
This protocol details the use of Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile compounds in a pineapple flavor formulation.
Objective: To identify and quantify the volatile components, including allyl heptanoate, in a pineapple flavor formulation.
Materials and Equipment:
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
HS-SPME autosampler
SPME fiber (e.g., CAR/PDMS)
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
Pineapple flavor sample
Internal standard (e.g., 2-methyl-1-pentanol)
Sodium chloride (NaCl)
Procedure:
Sample Preparation:
a. Place a precise amount of the pineapple flavor sample (e.g., 2 g of pineapple puree or a specified volume of liquid flavor) into a headspace vial.
b. Add a known concentration of the internal standard.
c. Add NaCl to the vial to improve the release of volatile compounds.
d. Immediately seal the vial.
HS-SPME Extraction:
a. Place the vial in the autosampler tray.
b. Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 7.5 minutes).
c. Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
GC-MS Analysis:
a. After extraction, the SPME fiber is automatically injected into the GC inlet for thermal desorption of the analytes.
b. GC Conditions (Example):
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program: Initial temperature of 40-45°C for 1 min, ramp up to 100-120°C at 3°C/min, then to 180-270°C at 7-10°C/min, and hold for 5-10 min.
c. MS Conditions (Example):
Ion Source Temperature: 230 °C
Ionization Energy: 70 eV
Mass Scan Range: m/z 33–450 amu
Data Analysis:
a. Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
b. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
Protocol for Sensory Evaluation of Pineapple Flavor
This section describes two common sensory evaluation methods: Descriptive Analysis and the Triangle Test.
Objective: To identify and quantify the sensory attributes of a pineapple flavor formulation.
Procedure:
Panelist Selection and Training:
a. Select 8-15 individuals screened for their sensory acuity.
b. Train the panelists over several sessions to develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of pineapple. Examples of descriptors include "sweetness," "sourness," "pineapple flavor intensity," "fruity," "green," and "off-flavor."
Sample Preparation and Presentation:
a. Prepare the pineapple flavor samples in a neutral base (e.g., sugar-water solution, yogurt) at a predetermined concentration.
b. Present the samples to the panelists in identical containers, coded with random three-digit numbers.
Evaluation:
a. Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.
b. Each panelist rates the intensity of each descriptor on a structured scale (e.g., a 100-point scale).
Data Analysis:
a. Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of the flavor and identify significant differences between samples.
Objective: To determine if a perceptible overall difference exists between two pineapple flavor formulations (e.g., a standard vs. a new formulation).
Procedure:
Panelist Selection: Use 25-50 panelists who have been screened for their ability to discriminate differences.
Sample Presentation:
a. Present each panelist with three samples simultaneously, where two are identical and one is different.
b. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
Evaluation:
a. Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
b. Panelists must choose one sample, even if they are not certain.
Data Analysis:
a. Tally the number of correct identifications.
b. Use a statistical table (based on the chi-square distribution) to determine if the number of correct answers is statistically significant (i.e., greater than what would be expected by chance, which is 1/3).
Visualizations
Caption: Workflow for Pineapple Flavor Formulation.
Caption: GC-MS Analysis Workflow for Flavor Volatiles.
Caption: Logic for Selecting a Sensory Evaluation Method.
Application Note: Quantitative Analysis of Allyl Heptanoate in Aqueous Matrices using Stir Bar Sorptive Extraction (SBSE) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl heptanoate (B1214049) (CH₂=CHCH₂O(CO)(CH₂)₅CH₃) is an organic ester characterized by a fruity, pineapple-like aroma.[1] It is widely used as a flavoring agent in food products such as yogurts, soft drinks, and confectionery, and as a fragrance component in perfumes and cosmetics.[1][2] Given its widespread use, a robust and sensitive analytical method for the quantification of allyl heptanoate in various matrices is essential for quality control, formulation development, and safety assessment. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a group Acceptable Daily Intake (ADI) for certain allyl esters, including allyl heptanoate, due to their potential hydrolysis to allyl alcohol.[2]
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers high sensitivity and is environmentally friendly.[3] It is based on the partitioning of analytes from a liquid sample into a polydimethylsiloxane (B3030410) (PDMS) layer coated onto a magnetic stir bar. Due to its high enrichment factor, SBSE is particularly well-suited for the trace analysis of volatile and semi-volatile organic compounds. Allyl heptanoate, with an estimated octanol-water partition coefficient (logP o/w) of 3.637, is an ideal candidate for efficient extraction by SBSE with a PDMS coating.
This application note presents a detailed protocol for the quantitative analysis of allyl heptanoate in aqueous samples using SBSE followed by thermal desorption (TD) and gas chromatography-mass spectrometry (GC-MS).
Internal Standard (IS): Ethyl heptanoate or a suitable deuterated analog.
Solvent: Methanol, HPLC grade.
Deionized Water: High-purity, 18.2 MΩ·cm.
SBSE Stir Bars: PDMS coated, 10 mm length, 0.5 mm film thickness.
Sample Vials: 20 mL clear glass vials with screw caps (B75204) and PTFE/silicone septa.
Thermal Desorption Tubes: Conditioned, suitable for the TD unit.
Standard and Sample Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of allyl heptanoate and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 0.1 to 50 µg/L.
Internal Standard Spiking Solution (10 µg/L): Prepare a solution of the internal standard in deionized water.
Sample Preparation: For clear aqueous samples (e.g., beverages), centrifuge or filter if necessary to remove particulate matter. For more complex matrices like yogurt, a preliminary extraction or dilution step may be required.
Stir Bar Sorptive Extraction (SBSE) Procedure
Place 10 mL of the sample or working standard into a 20 mL glass vial.
Add 100 µL of the 10 µg/L internal standard solution to each vial.
Place a conditioned PDMS-coated stir bar into the vial.
Seal the vial and place it on a magnetic stir plate.
Stir at 1000 rpm for 60 minutes at room temperature (25°C).
After extraction, remove the stir bar with clean forceps, gently rinse with a small amount of deionized water, and pat dry with a lint-free tissue.
Place the dried stir bar into a thermal desorption tube for analysis.
Thermal Desorption and GC-MS Analysis
Thermal Desorption Unit (TDU):
Initial Temperature: 40°C, hold for 1 min.
Ramp: 60°C/min to 280°C, hold for 5 min.
Transfer Line Temperature: 300°C.
Cryofocusing System (CIS):
Initial Temperature: -100°C.
Ramp: 12°C/s to 300°C, hold for 3 min.
Gas Chromatograph (GC):
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 50°C (hold for 2 min), ramp at 10°C/min to 180°C, then ramp at 25°C/min to 280°C (hold for 5 min).
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM).
Allyl Heptanoate: m/z 41, 43, 113.
Internal Standard (e.g., Ethyl Heptanoate): m/z determined from its mass spectrum.
Quantitative Data
The performance of the SBSE-TD-GC-MS method for the quantification of allyl heptanoate was validated. The results are summarized in the table below, based on typical performance for similar esters.
Parameter
Result
Linear Range
0.1 - 50 µg/L
Correlation Coefficient (r²)
> 0.998
Limit of Detection (LOD)
0.03 µg/L
Limit of Quantification (LOQ)
0.1 µg/L
Recovery (at 1 µg/L)
92%
Precision (RSD%)
Intra-day (n=6)
5.8%
Inter-day (n=6)
8.2%
Visualizations
Experimental Workflow
Caption: SBSE-TD-GC-MS workflow for allyl heptanoate analysis.
Principle of Stir Bar Sorptive Extraction
Caption: Analyte partitioning in SBSE.
Conclusion
The described Stir Bar Sorptive Extraction method coupled with Thermal Desorption and GC-MS provides a highly sensitive, reliable, and robust approach for the quantitative determination of allyl heptanoate in aqueous matrices. The method offers excellent linearity, low detection limits, and good recovery and precision, making it suitable for routine quality control and research applications in the food, beverage, and fragrance industries. The solventless nature of SBSE also aligns with green chemistry principles, reducing environmental impact and improving laboratory safety.
Application Note: Allyl Heptanoate as a Retention Index Standard in Gas Chromatography for Flavor and Fragrance Analysis
Abstract This application note details a protocol for the utilization of allyl heptanoate (B1214049) as a reference standard for calculating relative retention indices in the gas chromatographic (GC) analysis of flavor a...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a protocol for the utilization of allyl heptanoate (B1214049) as a reference standard for calculating relative retention indices in the gas chromatographic (GC) analysis of flavor and fragrance compounds. While the Kovats retention index system, based on a series of n-alkanes, is the industry standard for system-independent constants, the use of a single, relevant compound like allyl heptanoate can be advantageous in specific quality control or targeted analysis scenarios. This document provides a comprehensive methodology, including sample preparation, GC parameters for both polar and non-polar columns, and the calculation of a relative retention index. All quantitative data and experimental protocols are presented in a clear, structured format for ease of use by researchers, scientists, and professionals in drug development and quality control.
Introduction
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds, which are prevalent in the flavor and fragrance industries.[1] Retention time (t_R), the time it takes for a compound to elute from the GC column, is a fundamental parameter for compound identification. However, t_R can vary between instruments and even on the same instrument over time due to factors like column aging, pressure changes, and temperature fluctuations.[2]
To overcome this, the Kovats retention index (I) was developed, providing a standardized, more robust method for reporting retention data.[3] This system uses a homologous series of n-alkanes as reference points, assigning an index of 100 times the carbon number to each n-alkane (e.g., n-octane I=800, n-nonane I=900).[4] The retention index of an analyte is then calculated by interpolating its retention time relative to the n-alkanes that bracket it.[5]
In certain applications, such as the routine quality control of a specific product or the analysis of a particular class of compounds, the use of a full n-alkane series can be cumbersome. An alternative approach is the use of a single, well-characterized reference compound to calculate a relative retention index. Allyl heptanoate (C₁₀H₁₈O₂), a common fragrance and flavor ingredient with a characteristic fruity-pineapple aroma, is a suitable candidate for such a standard in relevant applications. Its properties are well-documented, and it is readily available in high purity.
This application note outlines a detailed protocol for using allyl heptanoate as a reference standard for determining the relative retention index of other volatile compounds.
Physicochemical Properties of Allyl Heptanoate
A thorough understanding of the reference standard's properties is crucial for its application.
Property
Value
Reference(s)
Molecular Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
CAS Number
142-19-8
Appearance
Colorless to pale yellow liquid
Boiling Point
210 - 212 °C
Density
0.885 g/mL at 25 °C
Refractive Index
n20/D 1.426 - 1.430
Purity (GC)
>98%
Published Kovats Retention Indices of Allyl Heptanoate
The established Kovats retention indices for allyl heptanoate on various stationary phases are essential for reference and comparison. These values, determined using traditional n-alkane standards, provide a baseline for its chromatographic behavior.
Stationary Phase Type
Column Example
Retention Index (I)
Reference(s)
Standard Non-Polar
DB-1, SE-30, HP-1
1156, 1160, 1163
Semi-Standard Non-Polar
DB-5, HP-5
1180
Standard Polar
Carbowax 20M, PEG
1463, 1468
Experimental Protocols
Materials and Reagents
Allyl Heptanoate Standard: Purity >98% (GC grade)
Analyte(s) of Interest: (e.g., other esters, terpenes, etc.)
n-Alkanes Standard Mix (optional, for validation): C8-C20 hydrocarbon mix
Autosampler Vials: 2 mL, glass, with PTFE/silicone septa
Standard and Sample Preparation
Stock Solution of Allyl Heptanoate (1000 µg/mL):
Accurately weigh 10 mg of pure allyl heptanoate.
Dissolve in 10 mL of GC-grade hexane in a volumetric flask.
Working Standard Solution (10 µg/mL):
Perform a 1:100 dilution of the stock solution with hexane. This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL injection.
Analyte Sample Preparation:
Prepare the analyte(s) of interest at a similar concentration (e.g., 10 µg/mL) in hexane.
Co-injection Sample:
Mix equal volumes of the allyl heptanoate working standard and the prepared analyte sample. This ensures both compounds are analyzed under identical conditions.
Gas Chromatography (GC) Method
The following are recommended starting conditions. Method optimization may be required depending on the specific analytes and instrumentation.
Parameter
Non-Polar Column
Polar Column
GC System
Agilent 8890 GC or equivalent
Agilent 8890 GC or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium or Hydrogen
Helium or Hydrogen
Flow Rate
1.0 mL/min (constant flow)
1.2 mL/min (constant flow)
Injector Temperature
250 °C
250 °C
Injection Volume
1.0 µL
1.0 µL
Split Ratio
50:1
50:1
Oven Program
60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min
50 °C (hold 2 min), ramp to 230 °C at 4 °C/min, hold 5 min
Detector
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature
280 °C
280 °C
MS Transfer Line
280 °C
280 °C
MS Ion Source
230 °C
230 °C
Mass Range
35-400 amu
35-400 amu
Data Analysis and Calculation
Relative Retention Index (RRI) Calculation
When using allyl heptanoate as a single reference standard, a Relative Retention Index (RRI) can be calculated. This normalizes the retention time of an unknown analyte to that of allyl heptanoate. For this application note, we will assign a base index of 1180 to allyl heptanoate, corresponding to its known retention index on a semi-standard non-polar column (e.g., DB-5).
The formula for the Relative Retention Index (RRI) under temperature-programmed conditions is a linear interpolation:
RRIₓ: Relative Retention Index of the unknown analyte (x)
1180: Assigned reference index for allyl heptanoate (ah)
t_R(x): Retention time of the unknown analyte
t_R(ah): Retention time of allyl heptanoate
t_R(ref): Retention time of a second, optional reference compound. If only one standard is used, a simplified relative retention time (RRT) is often sufficient: RRT = t_R(x) / t_R(ah) . For a more robust index, a second standard bracketing the analytes of interest is recommended.
Example Calculation and Data
The following table presents hypothetical retention data from a GC analysis on an HP-5ms column to illustrate the RRI calculation. For this example, we will use Linalool as the unknown analyte and Decanal as a second reference compound (hypothetical t_R). Let's assign an arbitrary reference index of 1200 to Decanal for this scale.
This calculated RRI can be used for compound identification and quality control comparisons.
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical and experimental workflows.
Caption: Logical workflow for RRI determination.
Caption: Step-by-step experimental workflow.
Conclusion
Allyl heptanoate can serve as a reliable and convenient reference standard for the calculation of relative retention indices in the GC analysis of flavors and fragrances. This approach offers a simplified alternative to the full n-alkane series, particularly beneficial for routine quality control and targeted analyses where allyl heptanoate is a relevant matrix component. The protocol detailed in this application note provides a robust framework for implementing this method, ensuring more consistent and transferable chromatographic data. By normalizing retention times to a known standard, laboratories can improve the accuracy and confidence of compound identification.
Application Note: Formulation and Evaluation of Tropical Fruit Essences Using Allyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Allyl heptanoate (B1214049) is a key aroma compound known for its potent fruity and pineapple-like scent, often with nuances of banana, mango,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl heptanoate (B1214049) is a key aroma compound known for its potent fruity and pineapple-like scent, often with nuances of banana, mango, and honey.[1][2] As a fatty acid ester, it is a crucial component in the formulation of a wide array of tropical fruit essences, where it imparts a characteristic juicy and sweet top note.[2][3] While not widely reported as naturally occurring in large amounts, it is recognized as a safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[2] This document provides detailed protocols for the formulation of a model tropical fruit essence using allyl heptanoate, along with methods for its sensory and analytical evaluation.
Physicochemical Properties of Key Aroma Compounds
A successful tropical fruit essence relies on a well-balanced blend of various aroma chemicals. Allyl heptanoate provides the core pineapple note, while other esters, aldehydes, and lactones contribute to the overall complexity and authenticity of the fruit profile.
Compound
FEMA No.
CAS No.
Molecular Formula
Aroma Profile
Typical Concentration Range in Pineapple Flavor (%)
Allyl Heptanoate
2031
142-19-8
C10H18O2
Fruity, pineapple, banana, with waxy tropical and honey notes.
In a clean, dry 250 mL glass beaker, weigh the specified amounts of the aroma chemicals as listed in the table below.
Add the food-grade ethanol and propylene glycol to the beaker.
Place the beaker on a magnetic stirrer and add a stir bar.
Stir the mixture at a moderate speed for 15-20 minutes, or until all components are fully dissolved and the solution is homogenous.
Transfer the final essence to a labeled amber glass bottle for storage.
Store the essence in a cool, dark place to prevent degradation.
Ingredient
Weight (g) for 100g of Essence
Propylene Glycol
70.00
Allyl Heptanoate
10.70
Allyl Hexanoate
10.80
Isoamyl Acetate
0.30
Ethyl Butyrate
0.30
Food-Grade Ethanol (95%)
7.90
Total
100.00
Protocol 2: Sensory Evaluation using a Triangle Test
This protocol is designed to determine if a perceptible difference exists between two flavor formulations.
Materials:
Two different formulations of the tropical fruit essence (e.g., one with a standard and one with a modified concentration of allyl heptanoate).
Sugar solution (10% w/v) or other neutral base for tasting.
Identical tasting cups, coded with random three-digit numbers.
Water and unsalted crackers for palate cleansing.
A panel of at least 8-10 trained assessors.
Procedure:
Prepare samples by diluting the essences to a final concentration of 0.1% in the sugar solution.
For each panelist, present three coded samples. Two of the samples will be identical (A), and one will be different (B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).
Instruct the panelists to taste each sample from left to right.
Ask the panelists to identify the sample that is different from the other two.
Provide water and unsalted crackers for panelists to cleanse their palates between evaluations.
Collect the responses and analyze the results statistically to determine if the number of correct identifications is significant.
Protocol 3: Instrumental Analysis by Gas Chromatography-Olfactometry (GC-O)
GC-O analysis allows for the identification of odor-active compounds in the essence.
Materials:
Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP).
Appropriate GC column (e.g., DB-5 or equivalent).
Helium or hydrogen as carrier gas.
Syringes for sample injection.
The prepared tropical fruit essence.
Procedure:
Sample Preparation: Dilute the essence 1:100 in ethanol.
GC-MS/O Setup:
Injector Temperature: 250°C
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.
Carrier Gas Flow: Set to achieve optimal separation.
Split Ratio: 50:1.
Effluent Split: Split the column effluent between the FID and the ODP (typically a 1:1 split).
Analysis:
Inject 1 µL of the diluted sample into the GC.
A trained sensory analyst will sniff the effluent from the ODP and record the aroma descriptors and their intensity at specific retention times.
Simultaneously, the FID will generate a chromatogram showing the chemical composition.
By aligning the olfactometry data with the FID data, the aroma contribution of each chemical component can be determined.
Visualizations
Caption: Workflow for the formulation and evaluation of tropical fruit essences.
Caption: Contribution of key aroma compounds to the overall tropical fruit profile.
Conclusion
The formulation of authentic and appealing tropical fruit essences is a multi-faceted process that combines the art of flavor creation with rigorous scientific analysis. Allyl heptanoate is an indispensable component for creating pineapple and other tropical fruit profiles. The protocols outlined in this document provide a systematic approach for researchers and scientists to formulate and evaluate such essences. By combining precise formulation with comprehensive sensory and instrumental analysis, high-quality and consistent fruit essences can be developed for a variety of applications.
The Fruity Nuance of Time: Unraveling the Role of Allyl Heptanoate in the Aroma Profile of Aged Cheeses
For Immediate Release Washingtonville, NY – In the complex symphony of flavors and aromas that characterize aged cheeses, the subtle yet significant contribution of fruity esters is a subject of ongoing scientific explor...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Washingtonville, NY – In the complex symphony of flavors and aromas that characterize aged cheeses, the subtle yet significant contribution of fruity esters is a subject of ongoing scientific exploration. Among these, allyl heptanoate (B1214049) emerges as a key contributor to the desirable fruity notes in celebrated cheeses such as Parmesan, Asiago, and Grana Padano. This application note delves into the biochemical origins, analytical quantification, and sensory significance of allyl heptanoate, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its role in the maturation process of aged cheeses.
Allyl heptanoate, an ester formed from heptanoic acid and allyl alcohol, possesses a characteristic fruity and sweet aroma, often described with notes of apple, pineapple, and banana.[1][2] Its presence, even at low concentrations, can significantly influence the overall aroma profile, adding a layer of complexity that balances the more dominant savory, nutty, and brothy notes typical of long-ripened cheeses. The taste threshold for allyl heptanoate is approximately 10 ppm, at which it imparts a fruity, pineapple-like taste with a waxy, tropical nuance.[2]
Biochemical Formation in Aged Cheese
The formation of allyl heptanoate in aged cheese is a result of intricate biochemical processes, primarily lipolysis and subsequent esterification. The two precursors, heptanoic acid and allyl alcohol, are generated through distinct metabolic pathways driven by the cheese microbiota and endogenous milk enzymes.
1. Formation of Heptanoic Acid via Lipolysis:
Heptanoic acid, a medium-chain fatty acid, is primarily liberated from milk triglycerides through the action of lipases.[3][4] This process, known as lipolysis, is a fundamental aspect of cheese ripening and is catalyzed by native milk lipases, lipases from starter and non-starter lactic acid bacteria (NSLAB), and potentially exogenous lipases added during cheesemaking. The concentration of heptanoic acid tends to increase during the ripening period of hard cheeses.
2. Formation of Allyl Alcohol:
The origin of allyl alcohol in cheese is less direct. While not extensively documented in cheese-specific literature, general biochemical pathways suggest that alcohols are formed during cheese ripening through several mechanisms. These include the metabolism of amino acids and the reduction of aldehydes. One study identified allyl alcohol as a substance related to the analysis of garlic cheese, suggesting potential formation pathways in dairy matrixes.
3. Esterification:
The final step in the formation of allyl heptanoate is the esterification reaction between heptanoic acid and allyl alcohol. This reaction is catalyzed by esterases, which are present in the cheese matrix, originating from the milk and the diverse microflora that develops during ripening.
Biochemical pathway of allyl heptanoate formation in aged cheese.
Quantitative Analysis of Allyl Heptanoate
Accurate quantification of allyl heptanoate in the complex matrix of aged cheese requires a sensitive and specific analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile compounds in cheese.
Table 1: Quantitative Data of Precursors in Aged Cheeses
Compound
Cheese Type
Concentration Range
Reference
Heptanoic Acid
Cheddar-like goat cheese
Increased during aging
Heptanoic Acid
Parmigiano-Reggiano
Weak aroma contribution
Note: Specific quantitative data for allyl heptanoate in aged cheeses is limited in publicly available literature. The provided data for its precursor, heptanoic acid, offers context for its potential formation.
Experimental Protocols
Protocol 1: Quantification of Allyl Heptanoate in Aged Cheese by HS-SPME-GC-MS
This protocol outlines a method for the extraction and quantification of allyl heptanoate from a hard cheese matrix.
Workflow for HS-SPME-GC-MS analysis of allyl heptanoate.
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Analytical balance
Internal standard (e.g., deuterated allyl heptanoate or a similar ester not naturally present in cheese, such as allyl octanoate)
Allyl heptanoate analytical standard
Procedure:
Sample Preparation: Grate a representative sample of the aged cheese. Weigh 5.0 g of the grated cheese into a 20 mL headspace vial.
Internal Standard: Add a known amount of the internal standard solution to the vial.
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.
SPME Extraction: Insert the SPME fiber into the vial's headspace and expose it for 30 minutes at 60°C.
GC-MS Analysis:
Desorption: Retract the fiber and immediately insert it into the hot inlet (250°C) of the GC for 5 minutes to desorb the analytes.
Chromatography: Use a suitable capillary column (e.g., a polar column like DB-WAX) for the separation of the volatile compounds. A typical temperature program could be: start at 40°C for 2 min, then ramp to 240°C at 5°C/min.
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for targeted quantification of allyl heptanoate and the internal standard.
Quantification: Create a calibration curve using standard solutions of allyl heptanoate with a fixed concentration of the internal standard. Calculate the concentration of allyl heptanoate in the cheese sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Sensory Evaluation of Fruity Aroma in Aged Cheese
This protocol provides a framework for a trained sensory panel to evaluate the intensity of fruity notes in aged cheeses.
Workflow for sensory evaluation of fruity aroma in aged cheese.
Objective: To quantify the intensity of fruity aromas in different aged cheese samples.
Panelists: A panel of 8-12 trained individuals with demonstrated ability to discriminate and scale different aroma intensities.
Training:
Familiarize panelists with the aroma of allyl heptanoate and other relevant fruity esters (e.g., ethyl butyrate, ethyl hexanoate) through reference standards at various concentrations.
Develop a consensus on the definition of "fruity aroma" in the context of cheese.
Procedure:
Sample Preparation: Grate the cheese samples to a uniform size. Allow the samples to come to room temperature before evaluation.
Presentation: Present approximately 10g of each cheese sample in a lidded, opaque container labeled with a random three-digit code.
Evaluation:
Panelists should first gently sniff the headspace of the container to evaluate the aroma.
The intensity of the "fruity aroma" is rated on a structured line scale (e.g., from 0 = not perceptible to 15 = extremely intense).
Palate Cleansing: Panelists should rinse their mouths with water and eat a piece of an unsalted cracker between samples to minimize sensory fatigue.
Data Analysis: The collected data should be analyzed using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the fruity aroma intensity between the cheese samples.
Conclusion
Allyl heptanoate plays a discernible role in shaping the complex and desirable aroma profile of aged cheeses, contributing a characteristic fruity note. Understanding its biochemical formation through lipolysis and esterification, coupled with robust analytical and sensory evaluation protocols, provides cheese manufacturers and food scientists with the tools to monitor and potentially modulate this key aroma compound. Further research to quantify the precise concentrations of allyl heptanoate in various aged cheeses and to fully elucidate the pathways of allyl alcohol formation will provide a more complete picture of its contribution to the rich tapestry of cheese flavor.
Application Notes and Protocols for the Analysis of Allyl Heptanoate in Complex Matrices
Introduction Allyl heptanoate (B1214049) is a volatile ester known for its fruity, pineapple-like aroma, making it a common additive in the food, beverage, and fragrance industries.[1] Accurate quantification of allyl he...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Allyl heptanoate (B1214049) is a volatile ester known for its fruity, pineapple-like aroma, making it a common additive in the food, beverage, and fragrance industries.[1] Accurate quantification of allyl heptanoate in complex matrices such as food products, beverages, and biological samples is crucial for quality control, flavor profiling, and safety assessment. This document provides detailed application notes and experimental protocols for three prevalent sample preparation techniques for the analysis of allyl heptanoate: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for final determination.
Principles of Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate and sensitive analysis of volatile compounds like allyl heptanoate. The primary goal is to isolate the analyte from interfering matrix components and concentrate it for detection.
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase.[2][3] The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating.[3] After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[4] Headspace SPME (HS-SPME) is particularly suitable for volatile compounds in complex matrices as it minimizes matrix effects.
Liquid-Liquid Extraction (LLE): LLE is a classic separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, which is then separated, concentrated, and injected into the GC-MS system. LLE is a versatile and widely applicable method, though it can be solvent and labor-intensive.
Stir Bar Sorptive Extraction (SBSE): SBSE is a sorbent-based extraction technique similar to SPME but with a significantly larger volume of the stationary phase, typically polydimethylsiloxane (B3030410) (PDMS), coated onto a magnetic stir bar. This larger phase volume provides a higher extraction capacity and potentially greater sensitivity compared to SPME. The stir bar is introduced into the sample, and after extraction, the analytes are thermally desorbed in a dedicated unit coupled to a GC-MS.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of allyl heptanoate using SPME, LLE, and SBSE.
Place 10 mL of the liquid sample into a 50 mL separatory funnel.
Spike with an appropriate internal standard.
Extraction:
Add 10 mL of dichloromethane to the separatory funnel.
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
Allow the layers to separate for 10 minutes.
Drain the lower organic layer into a clean collection tube.
Repeat the extraction with an additional 10 mL of dichloromethane.
Drying and Concentration:
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Analysis:
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Inject 1 µL of the extract into the GC-MS system.
Stir Bar Sorptive Extraction (SBSE)
This protocol is suitable for the sensitive determination of allyl heptanoate in aqueous samples.
Materials:
PDMS-coated stir bars (e.g., Twister®).
Glass vials with screw caps.
Magnetic stirrer.
Thermal desorption unit (TDU) coupled to a GC-MS system.
Lint-free tissues.
Procedure:
Sample Preparation:
Place 10 mL of the sample into a glass vial.
Spike with an appropriate internal standard.
Extraction:
Add the PDMS-coated stir bar to the vial.
Stir the sample at 1000 rpm for 60-90 minutes at room temperature.
Desorption and Analysis:
Remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
Place the stir bar into a glass thermal desorption tube.
Transfer the tube to the TDU of the GC-MS system.
Thermally desorb the analytes at 250°C for 5 minutes.
The desorbed analytes are cryofocused in a cooled injection system before being transferred to the GC column for analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of allyl heptanoate.
Parameter
Setting
Gas Chromatograph
Column
DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Injector Temperature
250°C
Oven Program
Initial temperature 50°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min)
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-300
Ion Source Temperature
230°C
Quadrupole Temperature
150°C
Acquisition Mode
Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the different sample preparation techniques. Data for allyl heptanoate may be limited; therefore, data for similar volatile esters are included for comparison.
Table 1: Comparison of Recovery and Efficiency
Analyte
Matrix
Technique
Recovery (%)
Reference
Volatile Fatty Acids
Anaerobic Reactor Effluent
LLE
90.9 - 104.0
Volatile Compounds
Bacterial Culture
SBSE
Higher extraction capacity than SPME
Volatile Compounds
Melon
SPME vs. SBSE
Similar for some compounds, SPME exceeded SBSE for others
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
Analyte
Matrix
Technique
LOD
LOQ
Reference
Volatile Fatty Acids
Anaerobic Reactor Effluent
LLE
1.2 - 2.5 mg/L
1.9 - 3.7 mg/L
Organometallic Compounds
Aqueous Samples
SPME
0.04 - 0.1 ng/L
-
Conclusion
The selection of an appropriate sample preparation technique for allyl heptanoate analysis depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
HS-SPME is a robust, solvent-free, and easily automated technique that is well-suited for routine analysis of volatile compounds in various matrices.
LLE is a versatile and widely accessible method, though it is more labor-intensive and requires significant amounts of organic solvents.
SBSE offers the highest sensitivity due to its larger sorbent volume, making it ideal for trace-level analysis.
For optimal results, it is recommended to validate the chosen method for the specific matrix of interest and to use an appropriate internal standard for accurate quantification. The protocols and data presented in these application notes provide a comprehensive starting point for researchers, scientists, and drug development professionals working on the analysis of allyl heptanoate.
Technical Support Center: Synthesis of Allyl Heptanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of allyl heptanoate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of allyl heptanoate (B1214049) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing allyl heptanoate?
A1: The most prevalent method for synthesizing allyl heptanoate is the Fischer esterification of heptanoic acid with allyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3]
Q2: How can I maximize the yield of my allyl heptanoate synthesis via Fischer esterification?
A2: Fischer esterification is an equilibrium reaction. To maximize the product yield, the equilibrium needs to be shifted towards the formation of the ester. This can be achieved by:
Using an excess of one reactant: Typically, a molar excess of the less expensive reactant, allyl alcohol, is used.[3]
Removing water: Water is a byproduct of the reaction. Its removal drives the equilibrium forward. This can be done by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[3]
Q3: What are the potential side products in the synthesis of allyl heptanoate?
A3: A common side product, particularly under acidic conditions, is diallyl ether, which can form from the self-condensation of allyl alcohol. Unreacted starting materials, heptanoic acid and allyl alcohol, will also be present in the crude product.
Q4: Are there alternative methods for synthesizing allyl heptanoate?
A4: Yes, alternative methods include:
Transesterification: This involves the reaction of an ester of heptanoic acid (like methyl heptanoate) with allyl alcohol in the presence of a suitable catalyst.
Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of heptanoic acid and allyl alcohol. This method offers high selectivity and milder reaction conditions.
Q5: How is allyl heptanoate typically purified after synthesis?
A5: The purification process generally involves several steps:
Neutralization: The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.
Washing: The organic layer is washed with water or brine to remove any remaining salts and water-soluble impurities.
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
Distillation: The final product is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and side products.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction due to equilibrium.
- Use a molar excess of allyl alcohol (e.g., 1.5 to 2 equivalents).- Continuously remove water using a Dean-Stark apparatus during the reaction.
Presence of water in reactants or solvent.
- Ensure all reactants and solvents are anhydrous.
Ineffective catalyst.
- Use a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).- Consider using a different catalyst if deactivation is suspected.
Formation of Side Products (e.g., diallyl ether)
High reaction temperature or prolonged reaction time.
- Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC.
Excess acid catalyst concentration.
- Reduce the amount of acid catalyst used.
Difficulty in Purification: Emulsion during workup
Vigorous shaking during washing steps.
- Gently invert the separatory funnel instead of vigorous shaking.
Presence of acidic or basic impurities.
- Ensure complete neutralization of the acid catalyst before washing.
High concentration of reactants/products.
- Dilute the reaction mixture with an appropriate organic solvent before washing.
- Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.
- Filter the emulsified layer through a pad of Celite®.
Difficulty in Purification: Incomplete separation by distillation
Boiling points of product and impurities are close.
- Use a more efficient distillation column (e.g., a Vigreux or packed column).- Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences.
- Ensure slow and steady heating during distillation to allow for proper fractionation.
Data Presentation
Table 1: Summary of Reaction Conditions for Allyl Heptanoate Synthesis via Fischer Esterification
Parameter
Value/Condition
Reference
Reactants
Heptanoic Acid, Allyl Alcohol
Catalyst
p-Toluenesulfonic acid
Molar Ratio (Heptanoic Acid:Allyl Alcohol)
1 : 1.08
Catalyst Loading
~0.005 mol per mol of heptanoic acid
Reaction Temperature
130-140°C
Reaction Time
7 hours
Water Removal
Azeotropic distillation
Theoretical Yield
93%
Experimental Protocols
Key Experiment: Fischer Esterification of Heptanoic Acid and Allyl Alcohol
This protocol is adapted from a patented procedure for the synthesis of allyl heptanoate.
Materials:
Heptanoic acid
Allyl alcohol
p-Toluenesulfonic acid (catalyst)
Allyl heptanoate (for initial charge, optional)
Apparatus for reflux with a Dean-Stark trap or similar water separator
Apparatus for fractional distillation under vacuum
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a condenser, charge heptanoic acid and a catalytic amount of p-toluenesulfonic acid. For an improved reaction rate, a small amount of allyl heptanoate can be added to the initial mixture.
Reaction: Heat the mixture to 130-140°C.
Addition of Allyl Alcohol: Slowly add allyl alcohol to the reaction mixture over a period of several hours (e.g., 7 hours).
Water Removal: Continuously remove the water formed during the reaction as an azeotrope with allyl alcohol using the Dean-Stark trap. The upper organic layer (allyl alcohol) from the trap can be returned to the reaction flask.
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is being formed.
Workup and Purification:
Cool the reaction mixture to room temperature.
Neutralize the excess acid catalyst by washing the mixture with a saturated solution of sodium bicarbonate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent.
Purify the crude product by fractional distillation under reduced pressure to obtain pure allyl heptanoate.
Mandatory Visualizations
Caption: Fischer esterification pathway for allyl heptanoate synthesis.
Troubleshooting low recovery of allyl heptanoate during extraction
Technical Support Center: Allyl Heptanoate (B1214049) Extraction This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development...
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of allyl heptanoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the liquid-liquid extraction of allyl heptanoate, offering potential causes and actionable solutions.
Issue 1: Low Recovery of Allyl Heptanoate
Low recovery is a frequent problem in the extraction of volatile and moderately polar compounds like allyl heptanoate. The following table outlines potential causes and their corresponding troubleshooting steps.
Potential Cause
Recommended Solutions
Incomplete Extraction
- Increase the number of extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three to four extractions are generally more effective than a single extraction with a large volume. - Optimize solvent choice: Select a solvent with a high partition coefficient for allyl heptanoate. While specific experimental data is limited, the choice can be guided by the principle of "like dissolves like." Allyl heptanoate is a moderately polar ester. Solvents like diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758) are commonly used. - Ensure adequate mixing: Gently invert the separatory funnel multiple times to ensure thorough mixing of the aqueous and organic phases. Avoid vigorous shaking to prevent emulsion formation.
Hydrolysis of the Ester
- Control pH: Allyl heptanoate, being an ester, is susceptible to hydrolysis under both acidic and basic conditions, which can be catalyzed by strong acids or bases used during the workup.[1] Minimize contact time with acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature. - Use mild acids/bases: If a wash is required to remove impurities, consider using milder reagents, such as a dilute solution of a weak acid (e.g., acetic acid) or a weak base (e.g., sodium bicarbonate), instead of strong acids or bases.
Loss Due to Volatility
- Maintain low temperatures: Allyl heptanoate is a volatile compound.[2] Perform the extraction and subsequent solvent removal steps at reduced temperatures to minimize evaporative losses. - Use a rotary evaporator with care: When removing the extraction solvent, use a rotary evaporator with a chilled condenser and apply vacuum gradually to avoid bumping and loss of the product.
Emulsion Formation
- See "Issue 2: Persistent Emulsion Formation" for detailed troubleshooting steps.
Issue 2: Persistent Emulsion Formation During Extraction
Emulsions are a common challenge in liquid-liquid extractions, especially when dealing with complex mixtures or when vigorous shaking is applied.[3] An emulsion is a suspension of fine droplets of one liquid in another, which can be difficult to separate.
Potential Cause
Recommended Solutions
Vigorous Shaking
- Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for the partitioning of the analyte without creating a stable emulsion.[3]
High Concentration of Surfactant-like Impurities
- "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and decrease the solubility of the organic compound in the aqueous phase. - Filtration: Pass the emulsified layer through a pad of celite or glass wool to help break the emulsion.
Similar Densities of the Two Phases
- Change the Organic Solvent: If the density of the organic solvent is too close to that of the aqueous phase, consider switching to a solvent with a significantly different density. - Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of allyl heptanoate relevant to extraction?
Allyl heptanoate is a colorless to pale yellow liquid with a fruity, pineapple-like odor. It has low solubility in water (63 mg/L at 20°C) and is miscible with most organic solvents such as ethanol (B145695) and ether. Its relatively low boiling point (210-212 °C) and volatility are important considerations to prevent its loss during solvent evaporation.
Q2: Which organic solvent is best for extracting allyl heptanoate?
Commonly used solvents for ester extraction include:
Diethyl ether: Good solvent for moderately polar compounds, but it is highly flammable and can form peroxides.
Ethyl acetate: A good all-purpose solvent for esters, with moderate polarity and a slightly higher boiling point than diethyl ether.
Dichloromethane (DCM): A denser-than-water solvent that is a good choice for many extractions, but it is a suspected carcinogen.
Hexane or Heptane: These non-polar solvents can be used, but the solubility of the moderately polar allyl heptanoate may be lower compared to more polar options.
The choice of solvent may also depend on the nature of the impurities you are trying to remove. A good starting point would be ethyl acetate or diethyl ether.
Q3: How can I estimate the distribution coefficient of allyl heptanoate in different solvent systems?
While experimental data is scarce, you can use the following approaches:
Solubility Data: The partition coefficient can be approximated by the ratio of the solubility of allyl heptanoate in the organic solvent to its solubility in water.
Computational Models: Predictive models like COSMO-RS can be used to estimate partition coefficients in various solvent pairs.
Q4: How does pH affect the stability of allyl heptanoate during extraction?
As an ester, allyl heptanoate is susceptible to hydrolysis to heptanoic acid and allyl alcohol under both acidic and basic conditions. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 4-5) and increases significantly in strongly acidic or alkaline solutions. Therefore, it is crucial to minimize the time allyl heptanoate is in contact with acidic or basic aqueous solutions during the workup. If an acid or base wash is necessary, it should be performed quickly and preferably at a reduced temperature.
Quantitative Data Summary
The following table summarizes key quantitative data for allyl heptanoate relevant to its extraction.
Property
Value
Source
Molecular Weight
170.25 g/mol
Boiling Point
210-212 °C
Density
0.880-0.885 g/mL
Water Solubility
63 mg/L at 20 °C
Octanol-Water Partition Coefficient (logP)
~3.6
Experimental Protocol: Standard Liquid-Liquid Extraction of Allyl Heptanoate
This protocol outlines a general procedure for the extraction of allyl heptanoate from an aqueous reaction mixture.
Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel of appropriate size.
First Extraction: Add a volume of the chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. The volume of the organic solvent is typically 1/3 to 1/2 of the aqueous phase volume.
Mixing: Stopper the funnel and gently invert it several times, making sure to vent frequently by opening the stopcock to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
Draining the Layers: Carefully drain the lower (denser) layer. If the organic layer is less dense than water (like ethyl acetate or diethyl ether), it will be the top layer. If it is denser (like dichloromethane), it will be the bottom layer.
Repeat Extractions: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three more times to maximize the recovery of allyl heptanoate.
Combine Organic Layers: Combine all the organic extracts in a single flask.
Washing the Organic Layer (Optional):
Water Wash: To remove any water-soluble impurities, add a small amount of deionized water to the combined organic extracts in the separatory funnel, mix gently, and separate the layers.
Brine Wash: To help remove dissolved water from the organic layer, wash it with a saturated solution of sodium chloride (brine).
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure and at a moderate temperature to obtain the crude allyl heptanoate.
Visualizations
Caption: Troubleshooting workflow for low recovery of allyl heptanoate.
Caption: Standard experimental workflow for allyl heptanoate extraction.
Technical Support Center: Allyl Heptanoate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and st...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of allyl heptanoate (B1214049).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for allyl heptanoate?
A1: The primary degradation pathway for allyl heptanoate is hydrolysis, which involves the cleavage of the ester bond to form allyl alcohol and heptanoic acid.[1] This reaction can be catalyzed by acids, bases, or enzymes (esterases).[1]
Q2: What are the subsequent degradation products of allyl alcohol?
A2: Following hydrolysis, the liberated allyl alcohol can be metabolized through two main oxidative pathways:
Oxidation to Acrolein: Allyl alcohol can be oxidized to acrolein, which is then further oxidized to acrylic acid.[2]
Epoxidation to Glycidol: Alternatively, allyl alcohol can undergo epoxidation to form glycidol.[2]
Q3: What are the known stability issues for allyl heptanoate?
A3: Allyl heptanoate is generally stable under recommended storage conditions.[3] However, it is susceptible to degradation under certain conditions:
Hydrolysis: Exposure to acidic or basic conditions, as well as enzymatic activity, can lead to hydrolysis.
Oxidation: Contact with strong oxidizing agents can cause degradation.
Thermal Stress: High temperatures can promote thermal decomposition.
Light Exposure: While not as extensively documented for this specific compound in the provided results, photolytic degradation is a common pathway for many organic molecules and should be considered.
Q4: What are the recommended storage conditions for allyl heptanoate?
A4: To ensure stability, allyl heptanoate should be stored in a cool, dry place in tightly sealed containers, protected from heat and light. The recommended shelf life is typically 24 months or longer under these conditions.
Troubleshooting Guides
Issue 1: Unexpected Loss of Allyl Heptanoate Potency in Solution
Possible Cause: Hydrolytic degradation due to acidic or basic components in the formulation or from the container.
Troubleshooting Steps:
pH Measurement: Measure the pH of your solution. Allyl heptanoate is an ester and can be susceptible to acid or base-catalyzed hydrolysis.
Buffer Selection: If the pH is outside the optimal stability range (typically near neutral for esters), consider reformulating with a suitable buffer system.
Container Compatibility: Ensure the container material is inert and does not leach acidic or basic impurities into the solution.
Degradation Product Analysis: Analyze the sample for the presence of allyl alcohol and heptanoic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Issue 2: Formation of Unknown Impurities During Storage
Possible Cause: Oxidative degradation from exposure to air (oxygen) or contaminating oxidizing agents.
Troubleshooting Steps:
Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Antioxidant Addition: Consider the addition of a suitable antioxidant to the formulation if compatible with your application.
Peroxide Value: If peroxides are suspected contaminants in your formulation components, test for their presence.
Impurity Identification: Use analytical techniques such as LC-MS or GC-MS to identify the unknown impurities. Potential oxidation products could arise from the allylic double bond.
Issue 3: Sample Degradation After Exposure to High Temperatures
Possible Cause: Thermal degradation.
Troubleshooting Steps:
Review Thermal History: Assess the temperatures to which the sample has been exposed and for how long.
Controlled Temperature Storage: Store samples in a temperature-controlled environment within the recommended range.
Forced Degradation Study: Conduct a controlled thermal stress study (see Experimental Protocols section) to identify potential thermal degradants and understand the degradation pathway.
Analytical Monitoring: Analyze the heat-stressed sample using chromatography to profile the degradation products. Hazardous decomposition products formed under fire conditions include carbon oxides.
Quantitative Data Summary
Table 1: Hydrolysis Rate of Allyl Esters in Biological Simulants
Note: Data for allyl heptanoate was not specifically available, but data for the closely related allyl hexanoate is provided as a proxy.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
Sample Preparation: Prepare stock solutions of allyl heptanoate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid to the stock solution.
Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (B78521) to a separate aliquot of the stock solution.
Neutral Hydrolysis: Add an equal volume of purified water to a third aliquot.
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Include a control sample of allyl heptanoate in the solvent stored under the same conditions.
Neutralization: After incubation, cool the acidic and basic samples and neutralize them with an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples by HPLC or GC-MS to determine the percentage of allyl heptanoate remaining and to identify the degradation products (allyl alcohol and heptanoic acid).
Protocol 2: Forced Oxidative Degradation Study
Sample Preparation: Prepare a stock solution of allyl heptanoate in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
Stress Condition: Add a solution of 3% hydrogen peroxide to the stock solution.
Incubation: Incubate the sample at room temperature for a specified time (e.g., 24 hours), protected from light. Store a control sample without hydrogen peroxide under the same conditions.
Analysis: Analyze both the stressed and control samples by a suitable analytical method (e.g., HPLC with a UV or MS detector) to quantify the degradation and identify any new peaks.
Visualizations
Caption: Primary hydrolytic and subsequent metabolic pathways of allyl heptanoate.
Caption: A generalized workflow for conducting forced degradation studies.
Technical Support Center: Optimization of Enzymatic Esterification of Allyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic esterification of allyl alcoh...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic esterification of allyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic esterification of allyl alcohol in a question-and-answer format.
Question: Why is the conversion rate of my enzymatic esterification of allyl alcohol low?
Answer: Low conversion rates in the enzymatic synthesis of allyl esters can be attributed to several factors. The most common issues include suboptimal reaction conditions such as temperature and pH, an incorrect molar ratio of substrates, insufficient enzyme concentration, inadequate reaction time, and potential inhibition of the enzyme.[1] Water content is also a critical factor, as esterification is a reversible reaction where water is a byproduct; its accumulation can shift the equilibrium back towards the reactants.[1]
Question: How can I improve the reaction rate?
Answer: To improve the reaction rate, consider the following optimizations:
Temperature: Ensure the reaction is carried out at the optimal temperature for the specific lipase (B570770) being used. Most lipases have an optimal temperature range of 40-70°C.[1]
Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, provided there is enough substrate available.[1] However, be aware that excessively high concentrations can lead to mass transfer limitations.[1]
Agitation: Proper mixing is crucial to ensure adequate contact between the enzyme and the substrates, especially in heterogeneous systems with an immobilized enzyme.
Water Removal: Employing methods to remove water as it is formed, such as using a vacuum or molecular sieves, can drive the reaction towards product formation.
Question: My enzyme activity seems to be decreasing over time. What could be the cause?
Answer: A decrease in enzyme activity can be due to several factors:
Enzyme Denaturation: Extreme temperatures or pH values outside the optimal range for the enzyme can cause it to denature and lose its catalytic function.
Inhibition: The substrates (allyl alcohol or the acid) or the product (allyl ester) can sometimes inhibit the enzyme. An excess of allyl alcohol, for instance, may lead to enzyme inhibition.
Mechanical Stress: For immobilized enzymes, mechanical fragility can be a concern, leading to the breakdown of the support material and loss of enzyme.
Question: What is the optimal molar ratio of allyl alcohol to the acyl donor?
Answer: While a 1:1 stoichiometric molar ratio is the theoretical minimum, using an excess of one of the substrates, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester. However, a very large excess of alcohol can inhibit the enzyme. It is recommended to empirically determine the optimal molar ratio for your specific system, with tested ratios often ranging from 1:1 to 1:6 (acid to alcohol).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are suitable for the esterification of allyl alcohol?
A1: Lipases are the most commonly used enzymes for esterification reactions. Lipase B from Candida antarctica (often immobilized, such as Novozym 435) is a versatile and highly effective biocatalyst for the esterification of various alcohols, including unsaturated ones like allyl alcohol. Other lipases, such as those from Rhizomucor miehei (Lipozyme IM 20) and Pseudomonas cepacia, have also been used for esterification of unsaturated fatty acids. The choice of enzyme can influence the reaction's regioselectivity and overall efficiency.
Q2: What are the optimal reaction conditions for the enzymatic esterification of allyl alcohol?
A2: The optimal reaction conditions are dependent on the specific enzyme and substrates being used. However, general guidelines can be provided. For many lipase-catalyzed esterifications, temperatures between 40°C and 70°C are optimal. The reaction is often carried out in a solvent-free system or in an organic solvent like n-hexane or tert-butyl methyl ether. Continuous removal of the water byproduct is beneficial for achieving high conversion rates.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them. Common analytical techniques include:
Gas Chromatography (GC): To quantify the formation of the allyl ester and the consumption of allyl alcohol.
High-Performance Liquid Chromatography (HPLC): Also used for the quantification of reactants and products.
Titration: To measure the decrease in the concentration of the carboxylic acid.
Q4: Is enzyme immobilization necessary for the esterification of allyl alcohol?
A4: While not strictly necessary, immobilizing the enzyme offers several advantages. Immobilized enzymes can be easily separated from the reaction mixture, allowing for simple product purification and reuse of the biocatalyst, which can significantly reduce costs. Immobilization can also enhance the stability of the enzyme.
Q5: What are some common acyl donors used in the enzymatic esterification of allyl alcohol?
A5: A variety of carboxylic acids and their esters can be used as acyl donors. These include short-chain fatty acids (e.g., acetic acid, propionic acid, butyric acid), long-chain fatty acids (e.g., oleic acid, stearic acid), and even dicarboxylic acids. The choice of acyl donor will determine the properties of the resulting allyl ester.
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymatic Esterification of Various Alcohols
Parameter
Optimal Range/Value
Enzyme Example
Substrates
Reference
Temperature
40 - 70 °C
Lipases
Stearic acid, Benzyl alcohol
Molar Ratio (Acid:Alcohol)
1:1 to 1:6
Lipases
Stearic acid, Benzyl alcohol
Enzyme Concentration
1% (w/w of acid)
Novozym 435
Stearic acid, Ethyl alcohol
Reaction Time
4 - 48 hours
Lipase B from C. antarctica
Hexanoic acid, Aromatic alcohols
Solvent
Solvent-free or Organic Solvents
Novozym 435
Fatty acids, n-butanol
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Esterification of Allyl Alcohol
Reactant Preparation: In a temperature-controlled reaction vessel, add the desired carboxylic acid and allyl alcohol at the chosen molar ratio (e.g., 1:3).
Solvent Addition (Optional): If the reaction is not solvent-free, add an appropriate organic solvent (e.g., n-hexane).
Equilibration: Set the desired reaction temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 15-20 minutes.
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, at a concentration of 1-5% w/w of the limiting reactant) to initiate the reaction.
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small sample from the reaction mixture.
Sample Analysis: Analyze the samples using gas chromatography (GC) or another suitable method to determine the conversion of the reactants and the yield of the allyl ester.
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The product can then be purified from the reaction mixture, for example, by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the enzymatic esterification of allyl alcohol.
Caption: Troubleshooting guide for low conversion rates in enzymatic esterification.
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Allyl Heptanoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of allyl heptanoate (B1214049).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing step-by-step solutions to mitigate matrix effects and ensure accurate, reproducible results.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Symptoms: You observe tailing, fronting, or broadened peaks for allyl heptanoate. The retention time shifts between injections of standards and matrix-containing samples.
Possible Causes:
Matrix Overload: High concentrations of co-eluting matrix components can saturate the analytical column, affecting the interaction of allyl heptanoate with the stationary phase.
Ion Suppression/Enhancement: Matrix components can interfere with the ionization of allyl heptanoate in the MS source, leading to inconsistent signal intensity and apparent shifts in peak elution.[1]
Column Contamination: Buildup of non-volatile matrix components on the column can alter its chemistry and performance.[1]
Troubleshooting Steps:
Dilute the Sample: A simple first step is to dilute the sample extract.[2] This reduces the concentration of all components, including interfering matrix compounds. Assess if peak shape and retention time consistency improve upon dilution.
Optimize Sample Preparation: Enhance the clean-up procedure to remove a larger portion of the matrix before injection. Consider the following techniques:
Liquid-Liquid Extraction (LLE): Use a solvent system that selectively extracts allyl heptanoate while leaving behind polar and non-polar interferences.
Solid-Phase Extraction (SPE): Employ an SPE cartridge with a sorbent that retains allyl heptanoate, allowing matrix components to be washed away. For a moderately polar compound like allyl heptanoate from an aqueous matrix, a C18 or polymeric sorbent could be effective.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like fruits and vegetables and involves a salting-out extraction followed by dispersive SPE for clean-up.[3][4]
Adjust Chromatographic Conditions:
Gradient Modification: A shallower gradient can improve the separation between allyl heptanoate and co-eluting matrix components.
Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to alter the elution profile of both the analyte and interferences.
Issue 2: Low Signal Intensity and Poor Sensitivity
Symptoms: The signal-to-noise ratio for allyl heptanoate is low, and the limit of detection (LOD) and limit of quantification (LOQ) are higher than expected.
Possible Causes:
Ion Suppression: This is a major cause of reduced signal intensity in LC-MS. Co-eluting compounds from the sample matrix compete with allyl heptanoate for ionization in the MS source, leading to a decrease in its signal.
Inefficient Ionization: Allyl heptanoate, being a relatively non-polar and volatile ester, may not ionize efficiently under standard electrospray ionization (ESI) conditions.
Analyte Loss During Sample Preparation: The chosen extraction method may not be providing adequate recovery of allyl heptanoate.
Troubleshooting Steps:
Assess Matrix Effects:
Post-Column Infusion (PCI): This qualitative experiment helps to identify regions of ion suppression in your chromatogram. A solution of allyl heptanoate is continuously infused into the MS source post-column while a blank matrix extract is injected. A dip in the baseline signal indicates the retention times where ion suppression is occurring.
Post-Extraction Spike Analysis: This quantitative approach determines the extent of signal suppression or enhancement. The response of an analyte spiked into a blank matrix extract is compared to the response of the same concentration in a clean solvent.
Improve Sample Clean-up: As detailed in Issue 1, a more rigorous sample preparation method is crucial to remove ion-suppressing matrix components.
Optimize MS Source Parameters: Adjust the ion source settings (e.g., capillary voltage, gas flow rates, temperature) to maximize the ionization of allyl heptanoate.
Consider Derivatization: To enhance ionization efficiency, allyl heptanoate can be chemically modified to introduce a more readily ionizable group. For esters, this could involve hydrolysis to the corresponding carboxylic acid followed by derivatization of the acid.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS of allyl heptanoate will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal. This can significantly impact the accuracy, precision, and sensitivity of the analysis.
Q2: Why is allyl heptanoate susceptible to matrix effects?
A2: Allyl heptanoate is a moderately non-polar and volatile compound. When analyzing it in complex samples such as food, beverages, or biological fluids, it can co-elute with a wide range of matrix components like sugars, lipids, and proteins. These co-eluting substances can interfere with the ionization process.
Q3: Is LC-MS the best technique for analyzing allyl heptanoate?
A3: While LC-MS can be used, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for analyzing volatile compounds like allyl heptanoate. GC provides excellent separation for volatile analytes, and techniques like headspace sampling or solid-phase microextraction (SPME) are highly effective at isolating volatile compounds from the non-volatile matrix, thereby minimizing matrix effects. LC-MS may be chosen when dealing with aqueous samples that are not amenable to direct GC injection or when analyzing allyl heptanoate alongside non-volatile compounds in the same run.
Q4: What are the most effective sample preparation techniques to reduce matrix effects for allyl heptanoate?
A4: The choice of sample preparation technique depends on the sample matrix. Here are some effective options:
Liquid-Liquid Extraction (LLE): This is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For allyl heptanoate, an organic solvent like hexane (B92381) or ethyl acetate (B1210297) can be used to extract it from an aqueous matrix.
Solid-Phase Extraction (SPE): SPE offers a more selective clean-up. A non-polar sorbent like C18 can be used to retain allyl heptanoate from a polar sample matrix. Interfering compounds can be washed away before eluting the analyte with an organic solvent.
QuEChERS: For complex food matrices, the QuEChERS method is highly effective. It involves an initial extraction with acetonitrile (B52724) followed by a clean-up step using a mixture of sorbents to remove specific interferences.
Q5: How do I choose an appropriate internal standard for allyl heptanoate analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of allyl heptanoate (e.g., allyl heptanoate-d5). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effects in the MS source. This allows for reliable correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.
Experimental Protocols
Protocol 1: Quantitative Matrix Effect Assessment using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for allyl heptanoate in a specific sample matrix.
Methodology:
Prepare three sets of samples:
Set A (Neat Solution): Prepare a standard solution of allyl heptanoate in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).
Set B (Pre-Spiked Sample): Spike a blank sample matrix with the same concentration of allyl heptanoate as in Set A before the extraction process. Process this sample through your entire sample preparation workflow.
Set C (Post-Spiked Sample): Process a blank sample matrix through your entire sample preparation workflow. Spike the final, clean extract with the same concentration of allyl heptanoate as in Set A.
Analyze all three sets by LC-MS.
Calculate the Matrix Effect (ME) and Recovery (RE):
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A value < 100% indicates ion suppression.
A value > 100% indicates ion enhancement.
A value of 100% indicates no matrix effect.
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
This indicates the efficiency of your extraction process.
Data Presentation:
Sample Set
Description
Mean Peak Area
Matrix Effect (%)
Recovery (%)
Set A
Neat Solution
[Insert Value]
N/A
N/A
Set B
Pre-Spiked Sample
[Insert Value]
N/A
[Calculate]
Set C
Post-Spiked Sample
[Insert Value]
[Calculate]
N/A
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Allyl Heptanoate from an Aqueous Matrix
Objective: To extract allyl heptanoate from an aqueous sample (e.g., a beverage) and minimize matrix interferences.
Methodology:
Sample Preparation: To 5 mL of the liquid sample in a centrifuge tube, add a suitable internal standard (ideally a SIL-IS of allyl heptanoate).
Extraction: Add 5 mL of an immiscible organic solvent with low polarity (e.g., hexane or ethyl acetate).
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).
Visualizations
Caption: General workflow for LC-MS analysis of allyl heptanoate.
Caption: Troubleshooting logic for matrix effects in LC-MS.
Technical Support Center: High-Purity Allyl Heptanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity allyl heptanoat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity allyl heptanoate (B1214049).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the common synthesis method for allyl heptanoate and what are its typical applications?
Allyl heptanoate is an ester known for its fruity, pineapple-like aroma.[1][2] It is primarily synthesized through the direct acid-catalyzed esterification of heptanoic acid with allyl alcohol.[1][3][4] Due to its characteristic scent, it is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
Q2: What are the primary impurities I can expect in my crude allyl heptanoate reaction mixture?
Following a typical esterification synthesis, the crude product may contain several impurities:
Unreacted Starting Materials: Residual heptanoic acid and allyl alcohol.
Catalyst: The acid catalyst used for the reaction, such as sulfuric acid.
Byproducts: Water, which is formed during the esterification reaction, and potentially diallyl ether.
Degradation Products: Acrolein can be formed from the decomposition of allyl alcohol.
Q3: How do I perform the initial work-up of the crude product before final purification?
After the esterification reaction, the crude product must be neutralized and washed. This typically involves washing the mixture with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted heptanoic acid, followed by washing with water or brine to remove water-soluble impurities. The organic layer is then dried using an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Q4: What are the key physical and chemical properties to verify the purity of allyl heptanoate?
Verifying the physical and chemical properties of the final product is crucial for confirming its purity. The following table summarizes the key parameters for high-purity allyl heptanoate.
Table 1: Physical and Chemical Properties of Allyl Heptanoate
Property
Value
Source
Molecular Formula
C₁₀H₁₈O₂
Molecular Weight
170.25 g/mol
Appearance
Colorless to pale yellow liquid
Odor
Fruity, pineapple, and banana notes
Boiling Point
210-212 °C at 760 mmHg
Density
0.885 g/mL at 25 °C
Refractive Index
n20/D 1.426 - 1.430
| Solubility in Water | 63 mg/L at 20 °C | |
Section 2: Experimental Protocols and Workflows
Q5: What is a recommended general workflow for purifying allyl heptanoate after synthesis?
A multi-step purification process is required to achieve high purity. The general workflow involves an initial aqueous work-up to remove acids and water-soluble components, followed by distillation to separate the target ester from other volatile and non-volatile impurities.
Caption: General workflow for allyl heptanoate purification.
Q6: Can you provide a detailed protocol for the vacuum distillation of allyl heptanoate?
Vacuum distillation is critical for purifying allyl heptanoate, as it allows the ester to boil at a lower temperature, preventing thermal degradation.
Protocol 1: Vacuum Distillation of Allyl Heptanoate
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
Charge the Flask: Add the dried, crude allyl heptanoate to the round-bottom distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the target level. A vacuum of approximately -0.08 Mpa may be effective.
Heating: Begin heating the distillation flask gently using a heating mantle.
Fraction Collection:
Fore-run: Discard the initial, low-boiling fraction, which may contain residual allyl alcohol or other volatile impurities. This fraction will typically distill at a temperature below the expected boiling point of the product at the given pressure.
Main Fraction: As the temperature stabilizes at the boiling point of allyl heptanoate (adjusted for the vacuum), collect the main fraction in a clean receiving flask.
End-run: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.
Characterization: Analyze the collected main fraction using appropriate analytical methods (see Section 4) to confirm its purity.
Section 3: Troubleshooting Guide
Q8: My final product yield is significantly lower than expected. What are the common causes and how can I fix them?
Low yield is a frequent issue that can stem from problems in the reaction, work-up, or purification stages.
Caption: Logic diagram for troubleshooting low product yield.
Q9: My GC analysis indicates the presence of heptanoic acid in the final product. How can I remove it?
The presence of residual heptanoic acid suggests an incomplete neutralization step.
Solution: Re-dissolve the impure product in a suitable organic solvent (e.g., diethyl ether) and wash it thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Follow this with a water wash, dry the organic layer, and re-distill the product.
Q10: The purified product is discolored (yellow to brown). What is the likely cause?
Discoloration often indicates thermal decomposition or polymerization, especially if the distillation was performed at atmospheric pressure or at an excessively high temperature.
Solution: Always use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not set too high. If the starting materials, particularly allyl alcohol, are old, they may contain impurities that lead to colored products. Purifying the starting materials before the reaction can prevent this issue.
Section 4: Purity Analysis
Q12: Which analytical methods are best for assessing the final purity of allyl heptanoate?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
Table 2: Recommended Analytical Techniques for Purity Assessment
Technique
Purpose
Expected Result for Pure Sample
Gas Chromatography (GC)
Determines chemical purity and detects volatile impurities.
A single major peak corresponding to allyl heptanoate (>98%).
Gas Chromatography-Mass Spectrometry (GC-MS)
Identifies the structure of the main component and any impurities.
Mass spectrum matching the known fragmentation pattern of allyl heptanoate (Molecular Ion M+ at m/z 170.25).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Confirms the chemical structure and identifies structural isomers or other organic impurities.
Spectra consistent with the structure of prop-2-enyl heptanoate.
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | Strong C=O stretch (ester) around 1740 cm⁻¹ and C=C stretch around 1645 cm⁻¹. |
Q13: How do I handle an unstable boiling point during vacuum distillation?
An unstable or fluctuating boiling point during distillation indicates the presence of a mixture of components with different boiling points.
Troubleshooting Steps:
Check Vacuum Stability: Ensure your vacuum pump is maintaining a consistent pressure. Fluctuations in vacuum will cause the boiling point to change.
Inefficient Fractionation: If the boiling point rises steadily without a stable plateau, your fractionating column may not be efficient enough to separate components with close boiling points. Use a column with a higher number of theoretical plates (e.g., a packed Vigreux or a spinning band distillation system).
Presence of Impurities: This is the most common cause. A lower-than-expected initial boiling point indicates volatile impurities (the fore-run). A stable plateau should be reached for the main fraction. If the temperature then rises again, it indicates the presence of higher-boiling impurities. Collect only the fraction that distills at a constant temperature.
Addressing peak tailing issues in GC analysis of allyl esters
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of allyl esters...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of allyl esters. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in GC analysis?
A: Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped. Tailing peaks are problematic because they can decrease the resolution between adjacent peaks, and negatively impact the accuracy and reproducibility of peak integration and quantification.[4][5]
Q2: What properties of allyl esters make them particularly susceptible to peak tailing?
A: Allyl esters, like other polar compounds, are prone to peak tailing primarily due to their chemical structure. The ester functional group can engage in secondary interactions, such as hydrogen bonding, with active sites within the GC system. These active sites are often exposed silanol (B1196071) (Si-OH) groups on the surfaces of glass inlet liners or within the column itself. Additionally, some allyl esters can be thermally labile, and degradation in a high-temperature GC inlet can produce byproducts that elute shortly after the main peak, resembling a tail.
Q3: How can I diagnose whether my peak tailing issue is due to chemical interactions or physical/mechanical problems?
A: A simple and effective diagnostic method is to examine the entire chromatogram.
If all peaks are tailing , including non-polar analytes and the solvent peak, the cause is likely a physical or mechanical issue . This points to a disruption in the carrier gas flow path.
If only some peaks are tailing , particularly the polar allyl esters while non-polar compounds have good peak shape, the cause is likely a chemical interaction or adsorption problem.
Q4: If I suddenly observe peak tailing, what is the first and most common thing I should check?
A: If peak tailing appears suddenly, the most common culprits are related to the GC inlet, which is the first point of contact for the sample. You should perform basic inlet maintenance, which includes replacing the septum, the O-ring, and, most importantly, the inlet liner. A dirty or active liner is a frequent cause of peak tailing and loss of response.
Q5: How does the inlet liner choice impact the analysis of allyl esters?
A: The inlet liner is where the sample is vaporized, making its condition critical. For active compounds like allyl esters, using a deactivated liner is essential. Deactivated liners have their surface silanol groups silylated, which minimizes the potential for analytes to adsorb onto the glass surface. Using a non-deactivated liner, or one that has become active over time due to sample residue, will lead to strong secondary interactions and cause significant peak tailing.
Q6: When and how should I perform column maintenance to address peak tailing?
A: Column maintenance is necessary when inlet maintenance does not resolve the issue, especially if contamination is suspected. Non-volatile residues from samples can accumulate at the front of the column, creating active sites. The standard procedure is to trim the front end of the column. Removing 10-20 cm from the inlet side of the column can often eliminate the contaminated section and restore peak shape. This should be considered a last resort before replacing the column entirely.
Q7: Can my injection parameters or method settings cause peak tailing?
A: Yes, certain method parameters can contribute to peak tailing. An excessively low split ratio in a split injection may not provide a high enough flow rate through the inlet to ensure an efficient and rapid transfer of the sample to the column, which can cause tailing. For splitless injections, an initial oven temperature that is too high relative to the solvent's boiling point can cause improper focusing of analytes at the head of the column, resulting in distorted peaks.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a step-by-step logical process to identify and resolve the root cause of peak tailing.
Technical Support Center: Allyl Heptanoate Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of allyl heptanoate (B1214049) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is allyl heptanoate and why is its stability in aqueous solutions a concern?
A1: Allyl heptanoate is an ester known for its fruity, pineapple-like aroma and is used in various applications, including as a flavoring agent and in the synthesis of other organic compounds.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding heptanoic acid and allyl alcohol. This degradation can lead to a loss of the desired properties of the compound, introduce impurities into the experimental system, and affect the reproducibility of results.
Q2: What are the primary factors that influence the rate of allyl heptanoate hydrolysis?
A2: The rate of hydrolysis of allyl heptanoate is primarily influenced by:
pH: Hydrolysis is significantly faster in alkaline (basic) conditions and can also be catalyzed by strong acids. It is generally slowest at a near-neutral pH.
Temperature: Higher temperatures accelerate the rate of hydrolysis.
Presence of Enzymes: Esterases, which are enzymes that catalyze the hydrolysis of esters, can dramatically increase the degradation rate. These are present in biological systems and can be a factor in in-vitro studies using cell lysates or tissue homogenates.[2][3]
Presence of Catalysts: Besides acids and bases, certain metal ions can also catalyze ester hydrolysis.
Q3: At what pH is allyl heptanoate most stable?
Q4: How can I prevent or minimize the hydrolysis of allyl heptanoate in my experiments?
A4: Several strategies can be employed to enhance the stability of allyl heptanoate in aqueous solutions:
pH Control: Maintaining the pH of the solution within the optimal stability range using a suitable buffer system is the most common and effective method.
Temperature Control: Whenever possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis.
Use of Co-solvents: For some applications, the addition of a water-miscible organic co-solvent can reduce the concentration of water and thus slow down hydrolysis. However, the choice of co-solvent must be compatible with the experimental system.
Encapsulation: Complexation with molecules like cyclodextrins can protect the ester linkage from hydrolysis by encapsulating the allyl heptanoate molecule.
Minimize Water Exposure: For storage of stock solutions, using anhydrous solvents and minimizing exposure to atmospheric moisture is crucial.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Rapid loss of allyl heptanoate in the experimental setup.
High pH of the aqueous solution.
Measure the pH of your solution. If it is alkaline (>7.5), adjust it to a near-neutral or slightly acidic pH using a suitable buffer. See the experimental protocols section for buffer selection.
Elevated experimental temperature.
If your protocol allows, try performing the experiment at a lower temperature (e.g., on ice or at 4°C) to decrease the rate of hydrolysis.
Presence of esterase activity.
If using biological samples (e.g., cell culture media, tissue homogenates), be aware of endogenous esterase activity. Consider using esterase inhibitors if they do not interfere with your experiment.
Inconsistent results between experimental repeats.
Fluctuations in pH.
Ensure that the pH of your aqueous solution is consistently controlled in every experiment by using a buffer with adequate capacity.
Variable storage conditions of stock solutions.
Prepare fresh stock solutions of allyl heptanoate in an anhydrous solvent before each experiment or store them under inert gas and protected from moisture.
Precipitation or phase separation of allyl heptanoate.
Low aqueous solubility.
Allyl heptanoate has very low solubility in water.[1] Consider using a co-solvent (e.g., DMSO, ethanol) at a low concentration (<10%) to improve solubility. Alternatively, encapsulation with cyclodextrins can enhance aqueous solubility.
Data Presentation
Table 1: Qualitative Hydrolysis Rate of Allyl Esters in Different Media
Ester
Medium
Relative Hydrolysis Rate
Reference
Allyl Hexanoate
Artificial Gastric Juice (acidic)
Slow (t½ ≈ 1120 min)
Allyl Hexanoate
Simulated Pancreatic Juice (alkaline)
Rapid (t½ ≈ 1.98 min)
Allyl Hexanoate
Rat Small Intestinal Mucosa
Very Rapid (t½ ≈ 0.096 sec)
Allyl Hexanoate
Rat Liver Homogenates
Very Rapid (t½ ≈ 3.96 sec)
Note: While this data is for allyl hexanoate, a similar trend is expected for allyl heptanoate due to their structural similarity.
Experimental Protocols
Protocol 1: Stabilization of Allyl Heptanoate using a Phosphate (B84403) Buffer System
This protocol describes how to prepare a phosphate buffer to maintain a stable pH and minimize the hydrolysis of allyl heptanoate in an aqueous solution.
Buffer Preparation (0.1 M Phosphate Buffer, pH 7.0):
a. Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in deionized water.
b. To prepare 100 mL of 0.1 M phosphate buffer at pH 7.0, mix approximately 39 mL of the 0.1 M NaH₂PO₄ solution with 61 mL of the 0.1 M Na₂HPO₄ solution.
c. Verify the pH using a calibrated pH meter and adjust as necessary by adding small volumes of either of the stock phosphate solutions.
Allyl Heptanoate Stock Solution Preparation:
a. Due to its low water solubility, prepare a concentrated stock solution of allyl heptanoate in anhydrous DMSO or ethanol (e.g., 100 mM).
Preparation of the Final Aqueous Solution:
a. Add the desired volume of the phosphate buffer to a volumetric flask.
b. While stirring, add the required volume of the allyl heptanoate stock solution to the buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is minimal (ideally <1%) to avoid affecting the properties of the aqueous system.
Monitoring Stability (Optional but Recommended):
a. To quantify the stability of allyl heptanoate in your buffered solution, it is recommended to perform a time-course experiment.
b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
c. Extract the allyl heptanoate from the aqueous sample using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
d. Analyze the concentration of allyl heptanoate in the organic extract using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Protocol 2: Encapsulation of Allyl Heptanoate with β-Cyclodextrin
This protocol outlines the co-precipitation method for forming an inclusion complex between allyl heptanoate and β-cyclodextrin to enhance its stability and solubility in water.
Materials:
Allyl heptanoate
β-Cyclodextrin
Ethanol
Deionized water
Magnetic stirrer with heating plate
Beakers and flasks
Filtration apparatus (e.g., Büchner funnel and filter paper)
Vacuum oven or desiccator
Procedure:
Dissolving β-Cyclodextrin:
a. In a beaker, dissolve β-cyclodextrin in deionized water with heating (around 50-60°C) and stirring to create a saturated or near-saturated solution. A typical concentration is around 1.85 g/100 mL at 25°C, but solubility increases with temperature.
Dissolving Allyl Heptanoate:
a. In a separate small beaker, dissolve allyl heptanoate in a minimal amount of ethanol. A 1:1 molar ratio of allyl heptanoate to β-cyclodextrin is a good starting point for optimization.
Complex Formation:
a. Slowly add the ethanolic solution of allyl heptanoate to the warm, stirring aqueous solution of β-cyclodextrin.
b. Continue stirring the mixture for several hours (e.g., 4-6 hours) while allowing it to cool down slowly to room temperature.
c. Further cooling in an ice bath can promote the precipitation of the inclusion complex.
Isolation and Drying of the Inclusion Complex:
a. Collect the precipitated solid by vacuum filtration.
b. Wash the solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
c. Wash the solid with a small amount of a non-polar solvent like hexane to remove any unencapsulated allyl heptanoate adhering to the surface.
d. Dry the resulting white powder in a vacuum oven or desiccator at a low temperature (e.g., 40°C) until a constant weight is achieved.
Characterization (Optional):
a. The formation of the inclusion complex can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).
A Comparative Analysis of Allyl Heptanoate and Allyl Hexanoate in Pineapple Aroma
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two key volatile compounds, allyl heptanoate (B1214049) and allyl hexanoate (B1226103), and their res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key volatile compounds, allyl heptanoate (B1214049) and allyl hexanoate (B1226103), and their respective roles in the characteristic aroma of pineapple (Ananas comosus). This document summarizes their physicochemical properties, contribution to pineapple's sensory profile, and relevant analytical methodologies, supported by available experimental data.
Introduction
The alluring aroma of pineapple is a complex bouquet of numerous volatile organic compounds, with esters being the most significant contributors to its fruity and sweet notes. Among these, allyl esters play a crucial role in defining the characteristic tropical fragrance. This guide focuses on a comparative evaluation of allyl heptanoate and allyl hexanoate, two esters frequently associated with pineapple aroma, to provide researchers and flavor scientists with a comprehensive understanding of their similarities and differences. While allyl hexanoate is a well-documented natural constituent of pineapple, the presence and concentration of allyl heptanoate are less defined in scientific literature, highlighting a gap for future research.
Physicochemical Properties and Odor Profile
Allyl heptanoate and allyl hexanoate share structural similarities as allyl esters of fatty acids, which results in comparable chemical properties but distinct sensory profiles. A summary of their key characteristics is presented in Table 1.
Property
Allyl Heptanoate
Allyl Hexanoate
Synonyms
Allyl enanthate, Allyl heptoate
Allyl caproate, 2-Propenyl hexanoate
Molecular Formula
C₁₀H₁₈O₂
C₉H₁₆O₂
Molecular Weight
170.25 g/mol
156.22 g/mol
Appearance
Colorless to pale yellow liquid
Colorless to pale yellow liquid
Odor Profile
Fruity, pineapple, banana, waxy, with mango and honey notes[1][2]
A critical aspect of understanding the contribution of an aroma compound is its concentration in the food matrix. While both esters are utilized in the formulation of pineapple flavors, their natural occurrence and concentration in pineapple fruit vary significantly based on current research.
A study on pineapple-flavored beverages and yogurts found that the concentration of allyl hexanoate ranged from less than 0.01 to 16.71 mg/L in beverages and from 0.02 to 89.41 mg/kg in yogurts[5]. However, there is a notable lack of quantitative data in the scientific literature regarding the concentration of allyl heptanoate in fresh pineapple or pineapple products. This data gap prevents a direct quantitative comparison of their natural abundance.
Other esters, such as ethyl hexanoate and methyl hexanoate, have been identified as major contributors to pineapple aroma in various studies.
Experimental Protocols for Quantification
The analysis of volatile esters like allyl heptanoate and allyl hexanoate in a complex matrix such as pineapple requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted method for such analyses.
Proposed HS-SPME-GC-MS Method for Allyl Ester Quantification
This protocol is adapted from established methods for volatile analysis in fruit matrices.
1. Sample Preparation:
Homogenize fresh pineapple pulp.
Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
Add a known concentration of an appropriate internal standard (e.g., d5-allyl hexanoate) for accurate quantification.
Add a saturated NaCl solution to enhance the release of volatile compounds.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program:
Initial temperature of 40°C, hold for 2 minutes.
Ramp to 150°C at a rate of 5°C/min.
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 40-350
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to increase sensitivity and selectivity.
4. Quantification:
Generate a calibration curve using standard solutions of allyl heptanoate and allyl hexanoate of known concentrations.
Calculate the concentration of each analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Biosynthesis of Allyl Esters
The formation of volatile esters in fruits is a complex biochemical process. The final and key step in this pathway is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate.
The biosynthesis of allyl esters, specifically, would require the presence of allyl alcohol and the corresponding acyl-CoAs (heptanoyl-CoA for allyl heptanoate and hexanoyl-CoA for allyl hexanoate) within the fruit tissue, along with an AAT enzyme capable of utilizing these substrates. The general pathway is illustrated in the diagram below. The specific AATs and the precise regulation of the precursor pools for allyl ester formation in pineapple have not yet been fully elucidated.
General biosynthetic pathway for allyl esters in fruits.
Experimental Workflow for Comparative Analysis
A logical workflow for a comprehensive comparative analysis of allyl heptanoate and allyl hexanoate in pineapple aroma is outlined below. This workflow integrates sample preparation, instrumental analysis, and sensory evaluation to provide a complete picture of their respective contributions.
Workflow for comparative analysis of allyl esters in pineapple.
Conclusion
Allyl hexanoate is a well-established contributor to the characteristic aroma of pineapple, with quantitative data available for its presence in pineapple-flavored products. In contrast, while allyl heptanoate possesses a relevant fruity-pineapple aroma profile and is used in flavor formulations, its natural occurrence and concentration in pineapple remain to be scientifically validated. The provided experimental protocol offers a robust framework for the simultaneous quantification of these two esters. Further research is warranted to determine the concentration of allyl heptanoate in various pineapple cultivars and to establish reliable odor threshold values for both compounds. Such data would enable a more complete and quantitative comparative analysis of their respective contributions to the complex and desirable aroma of pineapple.
A Comparative Guide to the Validation of an Analytical Method for Allyl Heptanoate Quantification in Beverages
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the va...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the validated quantification of allyl heptanoate (B1214049) in beverages. Allyl heptanoate is a key flavor and fragrance compound, and its accurate measurement is crucial for quality control in the food and beverage industry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and food science, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.
Introduction to Analytical Methods
The quantification of volatile and semi-volatile organic compounds like allyl heptanoate in complex matrices such as beverages requires robust and reliable analytical methods.[3] Gas chromatography is often preferred for volatile compounds, while HPLC is a versatile technique for a wide range of non-volatile and thermally labile compounds.[4][5] This guide focuses on the validation of a primary GC-MS method and a comparative HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and identifies them based on their mass-to-charge ratio, providing high selectivity and sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength, allowing for quantification. This method is widely used for the analysis of various food components.
Experimental Protocols
Detailed methodologies for the validation of both the GC-MS and HPLC-UV methods are presented below. These protocols are designed to assess the key validation parameters in accordance with established guidelines.
Sample Preparation
A simple and effective liquid-liquid extraction (LLE) was employed to isolate allyl heptanoate from a model beverage matrix (a commercially available, clear, non-alcoholic apple-flavored beverage).
Spiking: For validation studies, a known volume of the beverage was spiked with a standard solution of allyl heptanoate to achieve the desired concentrations for calibration, accuracy, and precision studies.
Extraction: To 10 mL of the beverage sample (blank or spiked) in a separatory funnel, 5 mL of n-hexane was added.
Mixing: The funnel was shaken vigorously for 2 minutes and then allowed to stand for 5 minutes for phase separation.
Collection: The organic (upper) layer containing the extracted allyl heptanoate was carefully collected into a clean vial.
Drying: A small amount of anhydrous sodium sulfate (B86663) was added to the extract to remove any residual water.
Analysis: The dried extract was then directly injected into the GC-MS or HPLC-UV system.
GC-MS Method Parameters
Instrument: Agilent 7890B GC coupled with a 5977A MSD
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature: 250°C
Injection Volume: 1 µL (splitless mode)
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 220°C and held for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min
MSD Transfer Line Temperature: 280°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-350
Quantification Ion: m/z 97
HPLC-UV Method Parameters
Instrument: Agilent 1260 Infinity II LC System
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile:Water (70:30, v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Column Temperature: 30°C
UV Detection Wavelength: 210 nm
Method Validation Data
The following tables summarize the quantitative data obtained from the validation of the GC-MS and HPLC-UV methods for the analysis of allyl heptanoate in the model beverage.
Table 1: Linearity and Range
Parameter
GC-MS
HPLC-UV
Range (µg/mL)
0.1 - 50
1 - 100
Correlation Coefficient (r²)
0.9992
0.9985
Calibration Equation
y = 25894x + 1234
y = 9876x + 567
Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)
GC-MS Recovery (%)
HPLC-UV Recovery (%)
Low (0.5 µg/mL)
98.2
92.5
Medium (5 µg/mL)
101.5
95.8
High (25 µg/mL)
99.8
94.1
Average Recovery (%)
99.8
94.1
Table 3: Precision (Relative Standard Deviation, RSD)
Parameter
GC-MS RSD (%)
HPLC-UV RSD (%)
Intra-day Precision (n=6)
1.8
3.5
Inter-day Precision (n=3 days)
2.5
4.8
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
Parameter
GC-MS (µg/mL)
HPLC-UV (µg/mL)
Limit of Detection (LOD)
0.03
0.3
Limit of Quantification (LOQ)
0.1
1.0
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for allyl heptanoate quantification.
Caption: Logical relationship of validation parameters.
Comparison and Conclusion
Based on the validation data, the GC-MS method demonstrates superior performance for the quantification of allyl heptanoate in beverages compared to the HPLC-UV method.
Sensitivity: The GC-MS method is significantly more sensitive, with a Limit of Detection (LOD) and Limit of Quantification (LOQ) approximately ten times lower than the HPLC-UV method. This makes GC-MS ideal for detecting trace amounts of allyl heptanoate.
Accuracy and Precision: The GC-MS method shows higher accuracy, with average recovery closer to 100%, and better precision, as indicated by lower RSD values for both intra-day and inter-day analyses.
Selectivity: While not explicitly tabulated, the mass spectrometric detection in GC-MS provides a higher degree of selectivity compared to UV detection, which is more susceptible to interference from co-eluting compounds that absorb at the same wavelength.
The HPLC-UV method , while less sensitive and precise in this application, can still be a viable alternative if GC-MS is unavailable or if the expected concentrations of allyl heptanoate are well above its LOQ. Its simpler instrumentation and potentially lower operational costs can be advantageous in certain laboratory settings.
A Comparative Guide to Cross-Validation of GC-MS and HPLC Methods for Ester Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of esters is paramount for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (G...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of esters is paramount for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these methods is often dictated by the specific characteristics of the esters, the sample matrix, and the analytical objectives. This guide provides an objective comparison of GC-MS and HPLC methods for ester analysis, supported by experimental data and detailed methodologies, to assist in the selection and cross-validation of the most appropriate technique for your research needs.
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results, particularly when methods are used interchangeably or for regulatory submissions.[1] This involves a systematic comparison of the performance characteristics of two or more distinct analytical procedures.
Principles of Ester Analysis by GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds.[1][2] In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information for confident identification.[3] For less volatile esters, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is a common practice.[4]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. Various detectors can be coupled with HPLC, such as Ultraviolet (UV), Refractive Index (RI), or Mass Spectrometry (MS), to provide sensitive and selective detection of esters.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. The following tables summarize the typical validation parameters for GC-MS and HPLC methods for ester analysis, based on data from various studies. It is important to note that these values can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Comparison of Quantitative Performance for Ester Analysis
Validation Parameter
GC-MS
HPLC
Acceptance Criteria
Linearity (r²)
≥ 0.999
> 0.99
r² ≥ 0.995
Accuracy (% Recovery)
98.3 - 101.6%
81.7 - 110.9%
Typically 80-120%
Precision (RSD%)
Repeatability: < 2% Intermediate: < 3%
Repeatability: < 3%
RSD < 5%
Limit of Detection (LOD)
Analyte dependent, can be in the µg/L range for FAMEs
Analyte dependent, can be in the 0.0001% mass range for FAMEs
Varies by analytical objective
Limit of Quantification (LOQ)
Analyte dependent, can be in the µg/L range for FAMEs
Analyte dependent, can be in the 0.0004% mass range for FAMEs
Varies by analytical objective
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are generalized methodologies for the analysis of esters by GC-MS and HPLC.
This protocol outlines a general procedure for the analysis of FAMEs, a common class of esters analyzed by GC.
1. Sample Preparation (Transesterification):
For samples containing triglycerides or other complex lipids, a derivatization step to form methyl esters is necessary.
A common method involves saponification with methanolic potassium hydroxide (B78521) followed by esterification with a reagent like boron trifluoride in methanol.
The resulting FAMEs are then extracted into an organic solvent such as hexane.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent GC system or equivalent.
Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar.
Injector: Split/splitless injector at 220°C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, and hold for 2.5 minutes.
Mass Spectrometer: Agilent 5975C MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-550.
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
This protocol provides a general guideline for the HPLC analysis of FAMEs.
1. Sample Preparation:
If not already in ester form, perform transesterification as described in the GC-MS protocol.
Dissolve the extracted FAMEs in a suitable solvent, such as acetonitrile (B52724) or a mixture of 2-propanol and hexane.
2. HPLC Instrumentation and Conditions:
HPLC System: Agilent 1200 series or equivalent.
Column: SUPELCOSIL™ LC-18 (25 cm x 4.6 mm, 5 µm) or a similar C18 reversed-phase column.
Mobile Phase: A gradient of acetonitrile and water is often used. For example, an isocratic elution with acetonitrile can also be employed.
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detector: UV detector at 205 nm.
Injection Volume: 10 µL.
Method Cross-Validation Workflow
A systematic approach is crucial for the effective cross-validation of two analytical methods. The following diagram illustrates a logical workflow for comparing GC-MS and HPLC methods for ester analysis.
Caption: Logical workflow for a cross-validation study of GC-MS and HPLC methods.
Signaling Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams visualize the typical experimental workflows for GC-MS and HPLC analysis of esters.
Caption: Experimental workflow for the analysis of esters by GC-MS.
Caption: Experimental workflow for the analysis of esters by HPLC.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the analysis of esters. GC-MS offers exceptional sensitivity and specificity, particularly for volatile compounds, and provides valuable structural information. HPLC is a versatile technique applicable to a broader range of esters, including those that are non-volatile or thermally sensitive, and excels in the separation of isomers.
The choice between GC-MS and HPLC will depend on the specific analytical requirements, including the nature of the ester, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For comprehensive and unambiguous ester profiling, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings in academic, industrial, and regulatory settings.
Allyl Heptanoate in Flavor Formulations: A Sensory Panel Perspective
A Comparative Guide to Understanding its Fruity, Pineapple-like Profile For researchers, scientists, and professionals in drug development delving into the intricacies of flavor perception and formulation, understanding...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Understanding its Fruity, Pineapple-like Profile
For researchers, scientists, and professionals in drug development delving into the intricacies of flavor perception and formulation, understanding the sensory characteristics of individual flavor compounds is paramount. Allyl heptanoate (B1214049), a key ingredient in many fruit-flavored compositions, is prized for its distinct pineapple aroma. This guide provides a comprehensive comparison of allyl heptanoate's sensory performance against other common fruity esters, supported by established experimental protocols and a review of its olfactory signaling pathway.
Quantitative Sensory Profile: A Comparative Analysis
To objectively evaluate the sensory characteristics of allyl heptanoate, a trained sensory panel is typically employed. This panel, composed of individuals screened for their sensory acuity and trained in descriptive analysis, evaluates the intensity of specific aroma and flavor attributes on a standardized scale.
While specific datasets can be proprietary, the following table represents a synthesized overview of expected sensory panel results based on published literature. This data illustrates the comparative sensory profile of allyl heptanoate against two other frequently used fruity esters: allyl hexanoate (B1226103) and ethyl hexanoate. The intensity of each attribute is rated on a scale from 0 (not perceptible) to 15 (very strong).
This table presents illustrative data synthesized from qualitative descriptions and typical intensity ranges reported in sensory science literature. Actual results may vary depending on the specific experimental conditions.
As the data suggests, allyl heptanoate exhibits a strong "fruity" and "pineapple" character with a noticeable "sweet" and "waxy" nuance. In comparison, allyl hexanoate also possesses a prominent fruity and pineapple aroma but with a slightly greener note. Ethyl hexanoate, while still fruity, is generally perceived as less pineapple-like and can have a more pronounced "green" and "chemical" character.
In Practice: A Typical Pineapple Flavor Formulation
The synergistic effect of combining different esters is a common practice in flavor creation. A classic example is the formulation of a pineapple flavor, where allyl heptanoate and allyl hexanoate are often used in conjunction to achieve a more authentic and complex profile.
Table 2: Example Pineapple Flavor Composition
Ingredient
Percentage (%)
Allyl Heptanoate
10.69
Allyl Hexanoate
10.83
Allyl Cyclohexyl Propionate
4.72
Ethyl Butyrate
0.29
Isoamyl Acetate
0.31
Isoamyl Butyrate
0.79
Ethyl Acetate
0.14
1% Ethyl 3-Methylthiopropionate
0.15
1% Methyl 3-Methylthiopropionate
0.17
This formulation is provided as an example of the relative use levels of allyl heptanoate and other esters in a specific application.[1]
Experimental Protocols for Sensory Evaluation
The data presented in this guide is grounded in established sensory evaluation methodologies. A typical experimental protocol for a descriptive analysis of flavor compounds like allyl heptanoate involves the following key stages:
1. Panelist Selection and Training:
Selection: Candidates are screened for their sensory acuity, ability to discriminate between different aromas and flavors, and their descriptive abilities.
Training: Selected panelists undergo intensive training to familiarize themselves with the sensory lexicon (a standardized vocabulary of descriptive terms) and the rating scale to be used. Reference standards for each sensory attribute are provided to calibrate the panelists.
2. Sample Preparation and Presentation:
Preparation: Flavor compounds are diluted to a standardized concentration in a neutral medium (e.g., deodorized mineral oil, propylene (B89431) glycol, or water with a solubilizing agent) to ensure consistent presentation and avoid overwhelming the panelists' senses.
Presentation: Samples are presented to panelists in a controlled environment, typically in individual sensory booths with controlled lighting and temperature. Samples are served in coded, identical containers to prevent bias.
3. Sensory Evaluation:
Procedure: Panelists evaluate the samples one at a time, often with a mandated waiting period between samples to prevent sensory fatigue. They rate the intensity of each predefined sensory attribute on a line scale (e.g., a 15-cm scale anchored with "low" and "high" intensity).
Data Collection: The ratings for each attribute are recorded for each panelist and for each sample.
4. Data Analysis:
Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes between the samples.
Visualization: The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles of the different compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a sensory panel evaluation of flavor compounds.
Caption: Workflow of a descriptive sensory panel evaluation.
The Science of Scent: Olfactory Signaling Pathway
The perception of flavor compounds like allyl heptanoate begins with a complex series of events in the olfactory system. The following diagram outlines the key steps in the olfactory signal transduction pathway.
Caption: Simplified olfactory signal transduction pathway.
Comparison of chemical versus enzymatic synthesis of fruity esters
An Objective Comparison of Chemical and Enzymatic Synthesis of Fruity Esters Fruity esters are volatile organic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. T...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of Chemical and Enzymatic Synthesis of Fruity Esters
Fruity esters are volatile organic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. Their synthesis can be achieved through traditional chemical methods, such as Fischer esterification, or through biocatalytic enzymatic routes. This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to assist researchers and development professionals in selecting the optimal synthesis strategy.
Comparison of Synthesis Parameters
The choice between chemical and enzymatic synthesis depends on various factors, including desired yield, reaction conditions, cost, and environmental impact. The following table summarizes the key differences between the two approaches.
Parameter
Chemical Synthesis (Fischer Esterification)
Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst
Strong mineral acids (e.g., H₂SO₄) or solid acid resins.[1][2][3]
Immobilized lipases (e.g., from Candida antarctica, Rhizopus oryzae).[4][5]
Temperature
High (typically 70°C - 160°C), often requiring reflux.
Mild (typically 30°C - 80°C).
Pressure
Atmospheric pressure.
Atmospheric pressure.
Reaction Time
Generally shorter (e.g., 1-2 hours), but can be longer to maximize yield.
Can be longer (e.g., 8-48 hours).
Yield
Variable; it is an equilibrium-limited reaction. Yields can be high (>70%) but often require process optimization like removing water or using excess reactants.
Generally high and specific, with reported yields often exceeding 80-95%.
Solvents
Often requires an excess of one reactant to act as a solvent, or is performed neat.
Can be performed in organic solvents, ionic liquids, or increasingly in solvent-free systems.
By-products
Water is the primary by-product. Side reactions at high temperatures can lead to impurities.
Water is a by-product in esterification. The high selectivity of enzymes minimizes other side reactions.
Environmental & Safety
Involves corrosive and hazardous acids, high energy consumption, and complex downstream processing to neutralize the catalyst.
Considered a "green" alternative with biodegradable catalysts, lower energy consumption, and reduced hazardous waste formation.
Catalyst Reusability
Homogeneous acid catalysts are difficult to recover. Solid acid resins can be reused.
Immobilized enzymes can be easily recovered and reused for multiple cycles, reducing overall cost.
Experimental Protocols
To provide a practical comparison, this section details representative protocols for the synthesis of isoamyl acetate (B1210297) ("banana oil"), a common fruity ester.
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol is based on the acid-catalyzed reaction between isoamyl alcohol and acetic acid.
Materials:
Isoamyl alcohol (3-methyl-1-butanol)
Glacial acetic acid
Concentrated sulfuric acid (H₂SO₄) or Amberlyst® resin
Reaction Setup: In a 100-mL round-bottom flask, combine 20 mL of isoamyl alcohol and 12 mL of glacial acetic acid. Carefully add ~1-4 mL of concentrated sulfuric acid as a catalyst while gently swirling the mixture. Add a few boiling chips.
Reflux: Attach a reflux condenser to the flask and heat the mixture using a heating mantle to a gentle boil (approx. 150-160°C) for 60-75 minutes. This allows the reaction to proceed without loss of volatile components.
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 25 mL of cold water, shake, and allow the layers to separate. Discard the lower aqueous layer.
Washing: Wash the organic layer by adding a 5% sodium bicarbonate solution in small portions until effervescence ceases. This step neutralizes the remaining sulfuric and acetic acids. Separate and discard the aqueous layer.
Drying: Wash the organic layer with a saturated calcium chloride solution to remove any remaining alcohol. Transfer the ester layer to a dry conical flask and add anhydrous sodium sulfate to remove residual water.
Purification: Decant or filter the dried ester into a distillation flask. Purify the isoamyl acetate by simple distillation, collecting the fraction that boils between 134°C and 141°C.
Protocol 2: Enzymatic Synthesis via Lipase-Catalyzed Esterification
This protocol uses an immobilized lipase (B570770) to catalyze the synthesis in a solvent-free system.
Materials:
Isoamyl alcohol
Acetic acid
Immobilized lipase (e.g., Novozym 435 from Candida antarctica or lipase from Rhizopus sp.)
Screw-capped vials or flasks
Incubator shaker
Centrifuge
Gas chromatograph (GC) for analysis
Procedure:
Reaction Setup: In a screw-capped vial, combine isoamyl alcohol and acetic acid, typically at a molar ratio between 1:1 and 2:1 (alcohol:acid).
Enzyme Addition: Add the immobilized lipase. The amount of enzyme is typically between 5% and 15% (w/w) of the total substrate weight.
Incubation: Place the sealed vial in an orbital incubator shaker set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150-200 rpm) for 24 to 48 hours.
Monitoring: Take small samples at various time intervals to monitor the reaction progress by analyzing the concentration of isoamyl acetate using gas chromatography.
Product Isolation: Once the reaction reaches the desired conversion, stop the reaction. The immobilized enzyme can be separated from the product mixture by simple filtration or centrifugation.
Catalyst Reuse: The recovered enzyme can be washed (e.g., with an appropriate solvent like hexane) and dried for reuse in subsequent batches. The resulting product mixture is often of high purity, potentially reducing the need for extensive downstream purification.
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for both chemical and enzymatic synthesis, highlighting the key differences in process complexity and conditions.
Caption: Comparative workflows of chemical vs. enzymatic ester synthesis.
Caption: Key advantages and disadvantages of each synthesis method.
Conclusion
Both chemical and enzymatic methods offer viable pathways for the synthesis of fruity esters, but they are distinguished by their process conditions, efficiency, and environmental footprint.
Chemical synthesis , particularly Fischer esterification, is a well-established, rapid method that uses inexpensive catalysts. However, it suffers from significant drawbacks, including harsh reaction conditions, the use of corrosive acids, lower selectivity leading to by-products, and high energy consumption.
Enzymatic synthesis represents a modern, green alternative that operates under mild conditions, ensuring high product purity and quality. The high selectivity of lipases minimizes side reactions, and the ability to reuse the immobilized enzyme can offset its higher initial cost. This method aligns with the principles of sustainable chemistry by reducing energy usage and hazardous waste.
For researchers and drug development professionals, the choice of method will depend on project priorities. For large-scale production where cost and speed are critical, traditional chemical synthesis may be suitable. However, for applications requiring high purity, "natural" product labeling, and adherence to sustainable manufacturing principles, enzymatic synthesis is the superior and increasingly preferred approach.
A Comparative Olfactory Analysis: Allyl Heptanoate vs. Ethyl Heptanoate
For researchers, scientists, and professionals in drug development, the precise characterization of volatile compounds is paramount. This guide provides a detailed comparison of the odor profiles of two common fruity est...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise characterization of volatile compounds is paramount. This guide provides a detailed comparison of the odor profiles of two common fruity esters, allyl heptanoate (B1214049) and ethyl heptanoate, supported by available quantitative data and standardized experimental methodologies.
Odor Profile Comparison
Allyl heptanoate and ethyl heptanoate, while both classified as fruity esters, present distinct olfactory profiles. Allyl heptanoate is predominantly characterized by a strong, sweet, tropical fruit aroma. In contrast, ethyl heptanoate offers a more complex fruity profile with distinct fermented and spirituous undertones.
Allyl Heptanoate possesses a potent fruity odor, most frequently described with notes of pineapple and banana .[1][2][3] Secondary descriptors often include nuances of mango, honey, and a subtle hint of chamomile .[2][3] Its overall impression is one of a ripe, sweet, and somewhat waxy tropical fruit medley.
Ethyl Heptanoate's fruity character is consistently associated with cognac, brandy, and wine-like notes . While it also exhibits notes of apple and pineapple , the overarching sensory perception is that of a fermented fruitiness, reminiscent of alcoholic beverages. Some descriptions also include berry and green nuances.
The characterization of the odor profiles of volatile compounds like allyl and ethyl heptanoate is predominantly achieved through Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with human sensory perception.
Gas Chromatography-Olfactometry (GC-O) Protocol
Objective: To separate and identify the individual volatile compounds in a sample and to determine their respective odor characteristics.
Materials:
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).
Capillary column appropriate for the analysis of volatile esters (e.g., DB-5, DB-Wax).
High-purity carrier gas (e.g., Helium or Hydrogen).
Sample of allyl heptanoate or ethyl heptanoate, diluted in a suitable solvent (e.g., ethanol).
Trained sensory panelists.
Methodology:
Sample Preparation: A diluted solution of the ester is prepared to avoid detector saturation and panelist fatigue.
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to ramp up over time to ensure the elution of all compounds.
Detection: The column effluent is split between the FID and the ODP. The FID provides a chromatogram indicating the retention time and relative abundance of each compound.
Olfactory Analysis: A trained panelist sniffs the effluent from the ODP and records the perceived odor, its intensity, and its duration for each eluting compound.
Data Analysis: The retention times from the FID are matched with the olfactory data to assign specific odors to individual chemical compounds.
Guide to the Inter-laboratory Comparison of Allyl Heptanoate Purity Assessment
This guide provides a comprehensive overview of an inter-laboratory comparison for the purity assessment of allyl heptanoate (B1214049). It is intended for researchers, scientists, and professionals in drug development a...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of an inter-laboratory comparison for the purity assessment of allyl heptanoate (B1214049). It is intended for researchers, scientists, and professionals in drug development and quality control to understand the methodologies and potential variability in analytical results among different laboratories. This document presents a summary of hypothetical data, detailed experimental protocols, and a workflow for conducting such a comparison.
Data Presentation
An inter-laboratory study was organized to assess the capability of various laboratories in determining the purity of a shared batch of allyl heptanoate. Each participating laboratory received a sample from the same production batch and was asked to determine the purity using their in-house gas chromatography (GC) method. The results from this hypothetical study are summarized in the table below.
Table 1: Hypothetical Results of Inter-laboratory Purity Assessment of Allyl Heptanoate
Participating Laboratory
Purity (%)
Standard Deviation
Method
Laboratory A
99.5
0.05
GC-FID
Laboratory B
99.2
0.10
GC-FID
Laboratory C
99.6
0.08
GC-MS
Laboratory D
98.9
0.15
GC-FID
Laboratory E
99.4
0.07
GC-FID
Laboratory F
99.3
0.09
GC-TCD
Assigned Value
99.4
0.2
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The most common method for the purity assessment of volatile esters like allyl heptanoate is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1] The following is a detailed protocol that can be employed for such an analysis.
Purity Determination of Allyl Heptanoate by Gas Chromatography-Flame Ionization Detection (GC-FID)
1. Principle:
Gas chromatography separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The purity of allyl heptanoate is determined by calculating the area percentage of the allyl heptanoate peak relative to the total area of all peaks in the chromatogram.
2. Instrumentation and Materials:
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-1, SE-30, or equivalent non-polar column).[2]
Injector: Split/splitless injector.
Carrier Gas: Helium or Hydrogen of high purity.
Reagents: Allyl heptanoate reference standard (known high purity), solvent (e.g., acetone (B3395972) or hexane, GC grade).
Glassware: Volumetric flasks, syringes.
3. Chromatographic Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 250°C.
Hold at 250°C for 5 minutes.
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
Split Ratio: 50:1.
Injection Volume: 1 µL.
4. Sample Preparation:
Prepare a solution of allyl heptanoate in the chosen solvent at a concentration of approximately 1 mg/mL.
Ensure the sample is fully dissolved before injection.
5. Procedure:
Inject the prepared sample into the gas chromatograph.
Record the chromatogram for the full duration of the temperature program.
Identify the peak corresponding to allyl heptanoate based on the retention time of a previously injected reference standard.
Integrate the area of all peaks in the chromatogram.
6. Calculation of Purity:
The purity of allyl heptanoate is calculated as the percentage of the area of the allyl heptanoate peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Allyl Heptanoate Peak / Total Area of All Peaks) x 100
7. System Suitability:
Before running the sample, perform a system suitability test by injecting the reference standard multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
Mandatory Visualization
The following diagram illustrates the workflow of a typical inter-laboratory comparison study, from the preparation of the test material to the final evaluation of the participating laboratories.
Caption: Workflow of an Inter-laboratory Comparison Study.
Genotoxicity Assessment: A Comparative Guide to Allyl Heptanoate and Other Allyl Esters
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the genotoxic potential of allyl heptanoate (B1214049) and other relevant allyl esters. The information pres...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of allyl heptanoate (B1214049) and other relevant allyl esters. The information presented is based on available experimental data from standardized genotoxicity assays and aims to provide an objective resource for researchers and professionals in the field of drug development and chemical safety assessment.
Executive Summary
Allyl esters are a class of compounds used in various industrial applications, including as flavoring and fragrance agents. Their safety assessment is crucial, with genotoxicity being a key endpoint of concern. This is primarily due to their metabolic pathway, where they can be hydrolyzed to allyl alcohol and subsequently oxidized to acrolein, a well-known reactive and potentially genotoxic aldehyde.
This guide summarizes the available genotoxicity data for allyl heptanoate in comparison to other allyl esters such as allyl hexanoate (B1226103) and allyl acetate. While publicly available quantitative data for allyl heptanoate is limited, safety assessments by organizations like the Research Institute for Fragrance Materials (RIFM) have concluded that it is not genotoxic under the conditions of their studies. In contrast, some other allyl esters, such as allyl acetate, have shown evidence of mutagenicity in certain assays. This guide presents the available data in a comparative format, details the experimental protocols for key genotoxicity assays, and illustrates the metabolic pathway and experimental workflows.
Metabolic Pathway of Allyl Esters
The potential genotoxicity of allyl esters is intrinsically linked to their metabolism. The common metabolic pathway involves two main steps:
Hydrolysis: Esterases in the body hydrolyze the allyl ester to allyl alcohol and the corresponding carboxylic acid.
Oxidation: Allyl alcohol is then oxidized by alcohol dehydrogenase to acrolein. Acrolein is an α,β-unsaturated aldehyde that can react with cellular macromolecules, including DNA, which is the basis for its genotoxic potential.
Figure 1: Metabolic pathway of allyl esters to the reactive metabolite acrolein.
Comparative Genotoxicity Data
The following tables summarize the available genotoxicity data for allyl heptanoate and other selected allyl esters. It is important to note that direct quantitative comparisons are challenging due to the limited availability of public data for some compounds.
Table 1: Summary of In Vitro Genotoxicity Studies on Allyl Esters
*Note: For allyl hexanoate in the in vitro micronucleus test, a statistically significant increase in micronucleated cells was observed at some concentrations, but these were considered not biologically relevant as they fell within the historical control range.
Experimental Protocols
The following sections detail the methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium.
Methodology:
Strain Selection: At least five strains of bacteria are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to mimic metabolic processes in mammals.
Exposure: The bacterial strains are exposed to the test substance at various concentrations, a negative control (vehicle), and a positive control. This can be done using the plate incorporation method or the pre-incubation method.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
Evaluating the performance of different GC columns for separating isomeric esters
A Comparative Guide to GC Columns for the Separation of Isomeric Esters For researchers, scientists, and drug development professionals, achieving accurate separation of isomeric esters is a critical and often challengin...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to GC Columns for the Separation of Isomeric Esters
For researchers, scientists, and drug development professionals, achieving accurate separation of isomeric esters is a critical and often challenging analytical task. The subtle structural differences between isomers demand highly selective chromatographic techniques. Gas chromatography (GC) is a powerful tool for this purpose, with the choice of GC column being the most crucial factor in obtaining the desired resolution.
This guide provides an objective comparison of the performance of different GC columns for separating isomeric esters, supported by experimental data. We will delve into the nuances of various stationary phases, from polar and non-polar to chiral columns, to assist you in selecting the optimal column for your specific analytical needs.
The Importance of Stationary Phase Selection
The separation of isomeric esters in GC is primarily dictated by the interactions between the analytes and the stationary phase of the column.[1][2] Non-polar columns separate compounds mainly based on their boiling points and van der Waals interactions.[3] In contrast, polar columns offer more selective interactions, such as dipole-dipole and hydrogen bonding, which are essential for differentiating isomers with similar boiling points.[4] For enantiomeric separations, chiral stationary phases are indispensable.
This guide will focus on the performance of three main categories of GC columns for isomeric ester separation:
Polar Columns (Polyethylene Glycol and Cyanopropyl Phases)
Highly Polar Columns (Biscyanopropyl and Cyanopropylphenyl Phases)
Chiral Columns (Cyclodextrin-Based Phases)
Performance Comparison of Polar and Highly Polar GC Columns
Polar columns are the workhorses for the analysis of many isomeric esters, particularly fatty acid methyl esters (FAMEs). The polarity of the stationary phase plays a significant role in the retention and resolution of these compounds.
PEG columns are a popular choice for general FAME analysis, capable of separating esters based on their carbon number and degree of unsaturation. While they provide good separation for less complex samples, they are generally unable to resolve cis-trans isomers.
Cyanopropyl Columns
Cyanopropyl-based columns offer enhanced polarity and are more effective at separating complex mixtures of FAMEs, including some cis-trans isomers. The degree of cyanopropyl substitution directly influences the column's selectivity.
Medium-Polar Cyanopropyl Columns (e.g., DB-23): These columns provide excellent separation for a wide range of FAMEs and can achieve partial separation of cis-trans isomers.
Highly-Polar Cyanopropyl Columns (e.g., HP-88, SP-2560): For detailed cis-trans isomer analysis, highly polar cyanopropyl columns are the preferred choice. These columns offer superior resolution of geometric and positional isomers. The SP-2560, a highly polar biscyanopropyl column, is specifically designed for the detailed separation of geometric and positional FAME isomers.
Table 1: Comparison of Polar and Highly Polar GC Columns for the Separation of C18 FAME Isomers
GC Column
Stationary Phase
Column Dimensions
Key Separations
Limitations
DB-Wax
Polyethylene Glycol
30 m x 0.25 mm ID, 0.25 µm
Separates FAMEs by carbon number and degree of unsaturation.
Does not separate cis-trans isomers.
DB-23
50% Cyanopropylphenyl Methylpolysiloxane
60 m x 0.25 mm ID, 0.15 µm
Good separation of complex FAME mixtures and some cis-trans isomers.
Limited in fully resolving complex cis-trans mixtures.
HP-88
High-Polarity Bis(cyanopropyl) Siloxane
100 m x 0.25 mm ID, 0.20 µm
Excellent separation of cis-trans isomers.
May have difficulty separating some higher molecular weight fatty acids.
Specifically designed for detailed separation of geometric (cis/trans) FAME isomers.
Highly specialized for FAME isomer applications.
Performance of Chiral GC Columns for Enantiomeric Ester Separation
For the separation of enantiomers, which are non-superimposable mirror images, chiral GC columns are essential. These columns utilize a chiral stationary phase (CSP) to create diastereomeric interactions with the enantiomers, leading to different retention times. Cyclodextrin-based columns are widely used for this purpose.
Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. By modifying the cyclodextrin (B1172386) with various functional groups, different selectivities for a wide range of chiral compounds, including esters, can be achieved.
β-Cyclodextrin Phases (e.g., β-DEX™): These are versatile and commonly used for the enantiomeric separation of a broad range of compounds, including ketones, esters, alcohols, and acids.
γ-Cyclodextrin Phases (e.g., γ-DEX™): The larger cavity of γ-cyclodextrin allows for the separation of larger molecules.
Table 2: Performance of a Chiral GC Column for the Separation of Ethyl-2-chloropropionate Enantiomers
GC Column
Stationary Phase
Column Dimensions
Analyte
Resolution (Rs)
CHIRALDEX® G-TA
Trifluoroacetyl-γ-cyclodextrin
30 m x 0.25 mm ID, 0.12 µm
Ethyl-2-chloropropionate
> 1.5
Note: Specific resolution values can vary depending on the exact experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible results in GC analysis. Below are representative methodologies for the separation of isomeric esters on polar and chiral GC columns.
Protocol 1: Analysis of FAMEs on a Highly Polar Cyanopropyl Column (HP-88)
Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1 mL/min
Injection: 1 µL with a split ratio of 30:1
Inlet Temperature: 250 °C
Oven Temperature Program: 50 °C (hold 1 min), ramp at 25 °C/min to 175 °C, ramp at 4 °C/min to 230 °C (hold 5 min)
Detector: Flame Ionization Detector (FID) at 280 °C
Sample Preparation: FAMEs are typically prepared by transesterification of lipids with methanol.
Protocol 2: Chiral Separation of Esters on a Cyclodextrin-Based Column
Column: CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Carrier Gas: Hydrogen
Inlet Temperature: 250 °C
Oven Temperature Program: 40 °C (hold 1 min), ramp at 2 °C/min to 180 °C
Detector: Flame Ionization Detector (FID) at 250 °C
Sample Preparation: The ester sample is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the GC analysis of isomeric esters.
Caption: A generalized workflow for the analysis of isomeric esters using Gas Chromatography.
Conclusion
The selection of an appropriate GC column is a critical decision in the analysis of isomeric esters.
For general-purpose FAME analysis where cis-trans isomer separation is not a priority, polyethylene glycol columns offer a robust solution.
For more complex mixtures and the resolution of some geometric isomers, medium-polar cyanopropyl columns like the DB-23 are a significant step up.
When the accurate quantification of cis-trans isomers is essential, highly polar cyanopropyl columns such as the HP-88 and SP-2560 are the columns of choice.
For the challenging task of separating enantiomers, chiral cyclodextrin-based columns are indispensable.
By carefully considering the nature of the isomeric esters in your sample and the specific separation goals, you can select a GC column that will provide the necessary resolution and accuracy for your research, scientific, or drug development applications.
The Aromatic Fingerprint of Paradise: A Comparative Guide to Pineapple Volatile Profiles
A comprehensive analysis of the volatile organic compounds that define the unique aroma and flavor of different pineapple varieties, providing researchers, scientists, and flavor development professionals with critical d...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the volatile organic compounds that define the unique aroma and flavor of different pineapple varieties, providing researchers, scientists, and flavor development professionals with critical data for product development and quality control.
The characteristic sweet and tropical aroma of pineapple (Ananas comosus) is a complex symphony of volatile organic compounds (VOCs). The specific composition and concentration of these compounds vary significantly between different cultivars, influencing their sensory attributes and consumer preference. This guide provides a comparative analysis of the volatile profiles of several commercially important pineapple varieties, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Volatile Compounds
The volatile composition of pineapple is dominated by esters, which contribute to its fruity notes, followed by terpenes, lactones, aldehydes, and ketones.[1][2] The concentration of these compounds can be influenced by factors such as the variety, ripeness, growing conditions, and post-harvest handling.[3][4]
Below is a summary of the quantitative data for key volatile compounds identified in various pineapple cultivars. The data is compiled from multiple studies and presented to facilitate a direct comparison. It is important to note that variations in analytical methods and sample conditions across studies can influence the reported concentrations.
Note: '-' indicates that the compound was not reported or not detected in the cited study. The data for 'MD-2', 'Josapine', and 'Comte de Paris' are presented as relative content percentages, which are not directly comparable to the absolute concentrations (μg/kg or mg/kg) of the other varieties.
Experimental Workflow for Volatile Profile Analysis
The following diagram illustrates the typical experimental workflow for the analysis of volatile compounds from pineapple.
Pineapple Volatile Analysis Workflow
Detailed Experimental Protocols
The following is a generalized protocol for the analysis of pineapple volatiles based on common methodologies reported in the literature.
1. Sample Preparation:
Fruit Selection: Select fresh, ripe pineapples of the desired variety at a consistent maturity stage.
Homogenization: Wash the fruit, peel, and remove the core. Homogenize the pineapple pulp in a blender to obtain a uniform puree.
Aliquoting: Accurately weigh a specific amount of the pineapple puree (e.g., 2-5 g) into a headspace vial (e.g., 20 mL). For quantitative analysis, an internal standard may be added at this stage. Sodium chloride is often added to the vial to improve the release of volatile compounds.
Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of pineapple volatiles.
Extraction Conditions: The vial is sealed and placed in a temperature-controlled autosampler. The sample is typically equilibrated at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with agitation. The SPME fiber is then exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed.
Gas Chromatography:
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of pineapple volatiles.
Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 220-250°C.
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
Mass Spectrometry:
Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.
Mass Analyzer: A quadrupole mass analyzer is commonly used to scan a mass-to-charge ratio (m/z) range of approximately 35-450 amu.
Detector: The mass spectrometer detects the ions, generating a total ion chromatogram (TIC) and individual mass spectra for each separated compound.
4. Data Analysis:
Compound Identification: Volatile compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
Quantification: The concentration of each identified compound can be determined by creating a calibration curve using external or internal standards. For semi-quantitative analysis, the relative peak area of each compound in the TIC can be used.
This guide provides a foundational understanding of the differences in volatile profiles among various pineapple cultivars. For researchers and professionals in the field, this comparative data and detailed methodology can serve as a valuable resource for further investigation, product development, and quality assurance.
Proper Disposal of Allyl Heptanoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Allyl heptanoate (B1214049), a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Allyl heptanoate (B1214049), a combustible and hazardous liquid, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper management of allyl heptanoate waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with allyl heptanoate. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and a lab coat.[1] Ensure disposal activities are carried out in a well-ventilated area or under a chemical fume hood.[1]
Quantitative Data for Allyl Heptanoate
The following table summarizes key quantitative data for allyl heptanoate, providing a quick reference for safety and handling.
The proper disposal of allyl heptanoate involves a systematic approach to minimize risks and ensure regulatory compliance.
Waste Segregation and Collection
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for collecting allyl heptanoate waste. The container should be made of a material compatible with the chemical.
Avoid Mixing: Do not mix allyl heptanoate waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Managing Spills and Leaks
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
Absorb the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to soak up the spilled liquid.
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.
Disposal of Unused and Contaminated Materials
Surplus and Non-Recyclable Solutions: Unused or surplus allyl heptanoate should be treated as hazardous waste. Offer these materials to a licensed disposal company for proper management.
Chemical Incineration: A recommended disposal method is to burn the combustible material in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging: Empty containers and liners that have come into contact with allyl heptanoate should be disposed of as unused product. Do not reuse the containers.
Regulatory Compliance
Consult Local Regulations: Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste classification and disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of allyl heptanoate.
Personal protective equipment for handling Allyl Heptanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous compounds like Allyl Heptanoate. This guide provides immediate, es...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous compounds like Allyl Heptanoate. This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of Allyl Heptanoate, designed to build trust and go beyond standard product information.
Understanding the Hazards
Allyl Heptanoate is a clear, colorless liquid with a strong, sweet-fruity odor reminiscent of pineapple.[1] However, its pleasant aroma belies its significant health risks. It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3] It can cause skin and respiratory tract irritation and may lead to liver damage.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Allyl Heptanoate to minimize exposure and ensure personal safety.
Eye and Face Protection
Requirement: Chemical splash goggles are essential to protect the eyes from splashes.[1]
Best Practice: For enhanced protection, particularly when handling larger quantities or there is a higher risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.
Skin Protection
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact. For tasks with a higher risk of significant exposure, chemical-resistant coveralls are recommended. All protective clothing should be removed and decontaminated before leaving the work area.
Respiratory Protection
Requirement: Work with Allyl Heptanoate should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations to a minimum.
Respirator Use: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required. Since there are no established occupational exposure limits (PELs or TLVs) for Allyl Heptanoate, a conservative approach should be taken, and respiratory protection should be used whenever there is a potential for inhalation.
Safe Handling and Storage
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control for safely handling Allyl Heptanoate. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures:
Avoid contact with eyes, skin, and clothing.
Do not inhale vapors or mists.
Wash hands thoroughly after handling.
Use non-sparking tools to prevent ignition sources, as the substance is combustible.
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. Keep away from heat, sparks, and open flames.
Emergency Procedures
First Aid
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire Fighting
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spills and Leaks
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.
Disposal Plan
Waste Classification: Allyl Heptanoate and any contaminated materials are considered hazardous waste.
Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of it in sewer systems.
Contaminated PPE: All disposable PPE contaminated with Allyl Heptanoate should be collected in a sealed container and disposed of as hazardous waste.
Quantitative Data Summary
Property
Value
LD50 Oral (Rat)
500 mg/kg
LD50 Oral (Mouse)
630 mg/kg
LD50 Dermal (Rabbit)
810 mg/kg
Flash Point
99 °C (210.2 °F)
Experimental Workflow: Safe Handling of Allyl Heptanoate
Caption: A workflow for safely handling Allyl Heptanoate.